Altromycin H

Catalog No.
S639228
CAS No.
160219-87-4
M.F
C36H41NO12
M. Wt
679.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Altromycin H

CAS Number

160219-87-4

Product Name

Altromycin H

IUPAC Name

2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]naphtho[2,3-h]chromene-4,7,12-trione

Molecular Formula

C36H41NO12

Molecular Weight

679.7 g/mol

InChI

InChI=1S/C36H41NO12/c1-14-29(40)22(44-7)12-25(46-14)48-34-15(2)45-23(13-35(34,4)37-6)17-8-9-18-26(31(17)42)32(43)27-19(30(18)41)10-20(38)28-21(39)11-24(47-33(27)28)36(5)16(3)49-36/h8-11,14-16,22-23,25,29,34,37-38,40,42H,12-13H2,1-7H3/t14-,15+,16?,22+,23-,25-,29-,34-,35+,36?/m1/s1

InChI Key

CJQINBXVKXTMSP-RHYVXZBMSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O

Synonyms

altromycin H

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@]2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O

The exact mass of the compound Altromycin H is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Altromycin H discovery and producing organism actinomycete AB 1246E-26

Author: Smolecule Technical Support Team. Date: February 2026

The Altromycin Family and Producing Organism

The altromycins are a group of novel antibiotics that are structurally related to the pluramycins and are derived from an anthraquinone backbone [1] [2] [3]. They are produced by an actinomycete strain designated AB 1246E-26, which was isolated from a soil sample in the South African bushveld [1].

The table below summarizes the core characteristics of the altromycin family:

Attribute Description
Producing Organism Actinomycete strain AB 1246E-26 [1]
Source South African bushveld soil [1]
Structural Class Pluramycin-like; anthraquinone-derived [1] [3]
Core Structure Tetracyclic 4H-anthra[1,2-b]pyrano-4,7,12-trione ring [2] [3]
Key Features Central chromophore with two C-glycoside sugar moieties [2] [3]

Chemical Structure and Key Features

Altromycins are part of the pluramycin antibiotic family and share their characteristic anthrapyranone scaffold [3]. The structure of altromycin B provides insight into the general features of this family:

  • Central Chromophore: A planar anthraquinone-derived ring system that is crucial for biological activity [2].
  • Sugar Moieties: Unlike some simpler pluramycins, altromycins have two sugar groups. A disaccharide (N,N-dimethylvancosamine and a deoxyaltrose) is attached at one position, and a neutral methyl ester sugar (6-deoxy-3-O-methylaltrose) is linked at another [2] [3].
  • Epoxide Ring: An epoxide group at the C2 position is critical for its mechanism of action [2].
  • Altromycin H: A chemical vendor site lists a molecular formula of C₃₆H₄₁NO₁₂ and a molecular weight of 679.71 g/mol for this compound, but no further biological or discovery data is provided [4].

Mechanism of Action: DNA Intercalation and Alkylation

Altromycins exert their potent biological effects through a unique "threading intercalation" mechanism that damages DNA [2] [3]. The following diagram illustrates this multi-step process:

G Start Altromycin B Step1 Intercalation Planar chromophore inserts between DNA base pairs Start->Step1 Binds DNA Step2 Positioning & Steering Sugar moieties occupy major and minor grooves Step1->Step2 Threading Step3 Covalent Alkylation Epoxide ring opens and binds N7 of Guanine Step2->Step3 Specific targeting of AG sequences Outcome Covalent DNA Adduct Irreversible DNA damage Step3->Outcome

This mechanism, involving initial non-covalent binding followed by a specific covalent reaction, is a key factor for the compound's selectivity and potent cytotoxicity [2] [3].

Biological Activity and Assay Data

Altromycins display a range of potent biological activities, as summarized in the table below:

Biological Activity Experimental Model Result / Value Citation
Antibacterial Activity In vitro against Gram-positive bacteria MICs of 0.2 to 3.12 μg/mL against Streptococci and Staphylococci [1]
Cytotoxic Activity In vitro against various cancer cell lines Strong cytotoxicity [2]
Antitumor Activity In vivo against P388 leukemia, M5076 ovarian sarcoma, Lewis lung carcinoma, LS174T colon cancer Active in tumor growth inhibition [2]
Activity of Metal Complexes In vitro against K562 erythroleukemic and GLC4 lung tumor cells (sensitive & resistant) IC₅₀ values in the range of 0.08 - 0.6 μM; can overcome some multi-drug resistance [2]

Key Experimental Approaches

While full protocols are not provided, the search results describe several key methodologies used in altromycin research:

  • Fermentation & Isolation: Altromycins are isolated from the fermentation broth of the producing actinomycete strain [1]. The specific medium and conditions are detailed in the original research.
  • DNA Interaction Studies: The mechanism was elucidated using techniques like NMR spectroscopy with a specific 21-base-pair DNA oligomer and a self-complementary decamer, [d(GAAGTACTTC)]₂ [2].
  • Metal Complexation: Complexes with Cu(II), Pd(II), and Pt(II) ions were prepared in a 1:1 molar ratio in a water/methanol solvent mixture at pH 7, and characterized by electronic absorption and circular dichroism spectra [2].
  • Cytotoxicity Assays: The in vitro activity of altromycin B and its metal complexes was determined by measuring the IC₅₀ (50% cell growth inhibition concentration) in various human cancer cell lines [2].

A Guide for Further Research

The available information provides a strong foundation, but a comprehensive technical guide on this compound specifically would require deeper research. Here are some suggestions for next steps:

  • Locate the Primary Literature: The most detailed information on the initial discovery and characterization of all altromycin variants (likely including this compound) is found in the primary journal articles. A thorough search for the papers cited in these results is a crucial next step [1] [2].
  • Explore Biosynthetic Pathways: The search results mention that the anthraquinone core of pluramycins is likely synthesized from a polyketide pathway originating from acetyl-CoA and malonyl-CoA [3]. Investigating the specific gene cluster for altromycins would provide deeper insight.
  • Investigate Analogues: Research on other pluramycins like kidamycin and hedamycin can offer valuable comparative data on structure-activity relationships, stability, and synthetic strategies [3].

References

Altromycin H structure elucidation and chromophore ring

Author: Smolecule Technical Support Team. Date: February 2026

Structural Overview of Altromycin H

This compound is an anticancer antibiotic that belongs to a larger complex of compounds (Altromycins A-I) produced by an actinomycete culture. These compounds share a common planar chromophore ring but differ in their sugar substituents [1].

A critical structural distinction divides the Altromycin family into two groups: those with a C(5) altrose substituent (Altromycins A-G) and those without it (Altromycins H and I). This compound specifically consists of three main regions [1]:

  • A central planar chromophore ring: This is common to all Altromycins.
  • An epoxide ring at the C(2) position.
  • A disaccharide at the C(10) position, composed of N,N-dimethyl-vancosamine and 2,6-di-deoxy-3-O-methylaltrose [1].

The absence of the C(5) altrose substituent in this compound is a key factor that influences its chemical and biological activity compared to other family members like Altromycin B [1].

Spectroscopic Characterization and Key Properties

Spectroscopic studies, particularly UV-Vis and Circular Dichroism (CD), have been crucial in elucidating the structure and behavior of this compound. The table below summarizes the core quantitative data derived from these experiments.

Parameter Description Value / Observation
pKa Values [2] [3] Dissociation constants of phenolic groups on the chromophore pK₁ = 6.7 (C(5)OH) \ pK₂ = 11.8 (C(11)OH)
UV-Vis Bands (in methanol) [1] π → π* transitions & their sensitivity to pH • 427 nm (long-axis polarized) \ • 270 nm (short-axis, hydroxyanthraquinone) \ • 258 nm (short-axis, chromone moiety)
Molar Absorptivity [1] Extinction coefficient at 427 nm ε = 5,100 M⁻¹ cm⁻¹
Copper(II) Interaction [2] [3] Primary metal ion coordination site (at 4 < pH < 8) Via C(4)=O and C(5)O⁻ groups of the chromophore
Formation Constant (K_f) [2] [3] Stability constant for [Cu(AltroH)₂] complex at 25°C (4.00 ± 0.9) × 10¹¹ M⁻²

The following diagram illustrates the general experimental workflow employed in the spectroscopic characterization of this compound and its interaction with metal ions:

G start This compound Sample uv_vis UV-Vis Spectroscopy start->uv_vis cd CD Spectroscopy start->cd data Spectral Data Analysis uv_vis->data cd->data epr EPR Spectroscopy model Propose Structural Model epr->model pka Determine pKa Values data->pka data->model complex Study Cu(II) Interaction pka->complex complex->epr For metal complexes complex->model

Experimental workflow for this compound characterization.

Interaction with Copper(II) Ions

The interaction between this compound and copper(II) ions is pH-dependent and proceeds in a stepwise manner, forming distinct complexes [2] [3]. The coordination at different pH levels is summarized below:

pH Condition Complex Formed Coordination Site / Notes
pH < 4 No interaction No complexation detected [2] [3].
4 < pH < 8 [Cu(AltroH)₂] C(4)=O and C(5)O⁻ groups of the chromophore ring [2] [3].
Alkaline Solution [Cu(OH)(AltroH)]₂ Hydroxo-bridged complex; proposed as the unique species [2] [3].

This complexation behavior highlights the role of the chromophore's ionizable phenolic groups in metal binding. The following diagram outlines the key stages and findings from the copper(II) interaction study:

G node1 Prepare Cu(II) & this compound Solution node2 Adjust Solution pH node1->node2 node3 pH < 4 node2->node3 node4 4 < pH < 8 node2->node4 node5 Alkaline pH node2->node5 node6 No complex formed node3->node6 node7 [Cu(AltroH)₂] complex Coordination via C(4)=O & C(5)O⁻ node4->node7 node8 [Cu(OH)(AltroH)]₂ Hydroxo-bridged dimer node5->node8

Pathway of Cu(II) ion interaction with this compound at different pH levels.

Biological Activity and Research Context

Altromycins exhibit highly potent cytotoxic activity against a variety of tumor cell lines, including A549 Human Lung, HCT-8 Human colon, and P388 Leukemia, despite showing only weak antibacterial activity [1]. The structural features, particularly the chromophore ring and its substituents, are directly responsible for these biological activities [1].

Research on other Altromycins, such as Altromycin B, suggests that their mechanism of action involves interaction with DNA via intercalation and covalent modification [1]. The study of metal complexes, like those with Cu(II), is an approach to potentially improve the biological and chemical properties of these anticancer agents [1].

References

Altromycin H spectroscopic properties UV-Vis and circular dichroism

Author: Smolecule Technical Support Team. Date: February 2026

Spectroscopic Data and Metal Interaction

The following table summarizes the key spectroscopic properties of Altromycin H and its interaction with copper(II) ions, as determined by UV-Vis and Circular Dichroism (CD) spectroscopy [1] [2].

Property / Parameter Value / Description

| Dissociation Constants (pKa) | pK1 = 6.7 (C5 phenolic group) pK2 = 11.8 (C11 phenolic group) | | Copper(II) Complex at pH 4-8 | Predominant species: [Cu(AltroH)2] Coordination sites: C(4)=O and C(5)O- groups of the chromophore Formation constant (Kf): 4.00 ± 0.9 × 1011 M-2 | | Copper(II) Complex at Alkaline pH | Predominant species: hydroxo-bridged dimer [Cu(OH)(AltroH)]2 | | Interaction at pH < 4 | No coordination between this compound and Cu(II) ions detected |

The interaction between this compound and copper ions is highly dependent on the pH of the solution, leading to the formation of different complex species. The diagram below illustrates this stepwise complex formation.

G Start This compound + Cu(II) Cond1 pH < 4 Start->Cond1 ComplexA No Interaction Cond1->ComplexA True Cond2 4 < pH < 8 Cond1->Cond2 False ComplexB [Cu(AltroH)₂] Complex Coordination via C(4)=O & C(5)O⁻ Cond2->ComplexB True Cond3 Alkaline pH Cond2->Cond3 False ComplexC Hydroxo-bridged Dimer [Cu(OH)(AltroH)]₂ Cond3->ComplexC True

Experimental Methodology Overview

The 2004 study used a multi-spectroscopic approach to characterize this compound [1] [2]. Here are the key methodological aspects:

  • Techniques Used: The primary techniques were Electronic Absorption (UV-Vis) spectroscopy and Circular Dichroism (CD) spectroscopy. For investigating metal interactions, Electron Paramagnetic Resonance (EPR) spectroscopy was also employed [1] [2].
  • Sample Conditions: The experiments were conducted at a controlled temperature of 25°C. The study involved preparing solutions of this compound at different pH levels to observe the dissociation of phenolic groups and the pH-dependent complex formation with copper ions [1] [2].
  • Data Interpretation: The complete assignment of UV-Vis and CD bands was proposed. The formation constants for the metal complexes were determined by analyzing the spectroscopic titration data [1] [2].

Key Insights and Further Research

  • Biological Activity Context: Altromycins are anticancer antibiotics that exert their effect by intercalating into DNA and covalently alkylating the N(7) position of guanine bases [3] [4]. This dual mechanism is often referred to as a "threading intercalation" [3].
  • Comparison with Related Compounds: The formation of metal complexes is a strategy explored to potentially modify the properties of anticancer antibiotics. For instance, complexes of the related Altromycin B with Pt(II) and Pd(II) have also been studied and shown to interact with DNA, sometimes causing cross-linking in addition to the drug's typical effects [5].

The available data provides a solid foundation on the core spectroscopic behavior of this compound. For complete experimental details, you may need to consult the original 2004 publication in the Journal of Inorganic Biochemistry [1].

References

Altromycin H dissociation constants pKa phenolic groups

Author: Smolecule Technical Support Team. Date: February 2026

pKa Values and Copper Complexation of Altromycin H

The table below summarizes the key spectroscopic and thermodynamic parameters for this compound:

Parameter Value Experimental Conditions
C(5) Phenolic Group pK₁ 6.7 25°C, 50:50 (v/v) H₂O/MeOH [1]
C(11) Phenolic Group pK₂ 11.8 25°C, 50:50 (v/v) H₂O/MeOH [1]
Cu(II) Complex at 4 < pH < 8 [Cu(AltroH)₂] Coordination via C(4)=O and C(5)O⁻ groups [1] [2]
Formation Constant (Kf) (4.00 ± 0.9) × 10¹¹ M⁻² For [Cu(AltroH)₂] at 25°C [1]
Cu(II) Complex at pH > 8 [Cu(OH)(AltroH)]₂ Hydroxo-bridged dimeric complex [1] [2]

The interaction with Cu(II) ions is pH-dependent [1]:

  • pH < 4: No significant interaction occurs.
  • 4 < pH < 8: A 1:2 metal-to-ligand complex, [Cu(AltroH)₂], forms. Copper coordinates through the carbonyl oxygen at C(4) and the deprotonated phenolate oxygen at C(5) of the chromophore ring [1] [2].
  • pH > 8 (Alkaline solution): The major species is a hydroxo-bridged dimeric complex, [Cu(OH)(AltroH)]₂ [1] [2].

The following diagram illustrates this pH-dependent complexation pathway:

G AltroH This compound (Acidic Form) Cu_Complex [Cu(AltroH)₂] 1:2 Metal-to-Ligand Complex AltroH->Cu_Complex 4 < pH < 8 Coordination via C(4)=O & C(5)O⁻ Cu_Dimer [Cu(OH)(AltroH)]₂ Hydroxo-Bridged Dimer Cu_Complex->Cu_Dimer pH > 8 Alkaline Solution

The diagram shows the stepwise, pH-dependent formation of Copper-Altromycin H complexes.

Detailed Experimental Protocol

The following methodology is adapted from the original research [1] [3].

Materials
  • This compound: Determine concentration spectrophotometrically using a molar absorptivity (ε) of 5,100 M⁻¹ cm⁻¹ at 427 nm in methanol [1].
  • Solvent System: Use a mixture of H₂O/CH₃OH (50:50 v/v) for all experiments [1] [3].
  • Copper Source: Use Cu(ClO₄)₂·H₂O. Determine the concentration of Cu(II) solutions by complexometric titration with EDTA [1].
  • Buffer: Use a universal buffer (e.g., H₂SO₄/NaOH/H₃BO₃/CH₃COOH) to adjust and maintain pH [3].
Methods
  • Spectroscopic Titration for pKa Determination

    • Procedure: Prepare a solution of this compound (~10⁻⁵ M) and record UV-Vis and Circular Dichroism (CD) spectra across a wide pH range (e.g., pH 3 to 12). Monitor changes at specific wavelengths, such as the band at ~500 nm [1] [3].
    • Data Analysis: Plot the absorbance or CD intensity versus pH. Analyze the resulting sigmoidal curves to determine the pKa values of the phenolic groups. The study estimated pK₁ and pK₂ from these spectral changes [1].
  • Studying Cu(II) Interaction

    • Procedure: Prepare solutions with a fixed concentration of this compound and varying concentrations of Cu(II) ions at different, buffered pH levels. Record UV-Vis, CD, and Electron Paramagnetic Resonance (EPR) spectra for each sample [1].
    • Data Analysis:
      • Use UV-Vis and CD spectroscopy to identify the stoichiometry and formation constants of the complexes. The presence of isosbestic points in titration spectra indicates an equilibrium between two species [1].
      • Use EPR spectroscopy to deduce the coordination geometry around the Cu(II) ion and the types of atoms involved in binding (e.g., nitrogen or oxygen) [1].

Key Structural and Experimental Insights

  • Structural Influence on Acidity: The difference in pKa values between the C(5) and C(11) phenolic groups is significant. The C(5) phenol is more acidic due to its proximity to the electron-withdrawing carbonyl group at C(4), which stabilizes the phenolate anion [1].
  • Influence of the C(5) Sugar: this compound lacks a sugar moiety at the C(5) position, unlike Altromycin B. This structural difference directly influences its metal-binding mode, as the C(5) site is available for direct coordination to copper, contrasting with the behavior of Altromycin B [1] [3].
  • Validation with Control: The research established that no copper-Altromycin H interactions were detected at pH < 4, serving as an important negative control [1].

References

Altromycin H pluramycin-like antibiotic classification

Author: Smolecule Technical Support Team. Date: February 2026

Altromycin H Technical Profile

Chemical Classification and Structure this compound belongs to the pluramycin family of antibiotics, which are characterized by a common, planar 4H-anthra[1,2-b]pyran-4,7,12-trione chromophore ring system [1] [2]. Structurally, it consists of three main regions [3]:

  • A central, planar chromophore ring (common to all pluramycins).
  • An epoxide ring at the C(2) position.
  • A disaccharide at C(10), composed of N,N-dimethyl-vancosamine and 2,6-dideoxy-3-O-methylaltrose.

A key feature distinguishing this compound from other family members like Altromycin B is the absence of a neutral methyl ester 6-deoxy-3-O-methylaltrose sugar moiety at the C(5) position [3]. This structural difference influences its chemical reactivity and biological activity.

Mechanism of Action and DNA Interaction Altromycins exert cytotoxic activity through a direct interaction with DNA. Studies on the closely related Altromycin B have elucidated a dual mechanism [2]:

  • Intercalation: The planar chromophore ring of the drug inserts itself between the base pairs of the DNA double helix.
  • Covalent Alkylation: The epoxide ring opens and undergoes a nucleophilic attack, leading to alkylation of the N(7) position of guanine residues.

This "threading" mechanism is steered by the sugar moieties, which occupy both the major and minor grooves of DNA, resulting in a preference for alkylation at specific DNA sequences [2]. The following diagram illustrates this process.

This compound DNA interaction involves recognition, intercalation, and covalent guanine alkylation [2].

Interaction with Copper(II) Ions

The interaction between this compound and copper(II) ions has been characterized spectroscopically, revealing key aspects of its metal-chelating behavior [3].

Stoichiometry and Binding Sites Spectroscopic data (UV-Vis, CD, EPR) indicate that this compound forms a 1:1 complex with Cu(II). The primary binding site involves the deprotonated phenolic oxygen at C(11) and the carbonyl oxygen at C(12) of the chromophore ring, forming a six-membered chelate ring [3]. The proposed coordination environment is square planar. The absence of the C(5) altrose substituent in this compound, compared to Altromycin B, influences the protonation state of the chromophore and its subsequent coordination geometry with copper [3].

Experimental Protocol: Cu(II) Complexation The following methodology is adapted from the spectroscopic study of this compound and Cu(II) [3].

  • Materials: this compound, Copper(II) perchlorate hydrate (Cu(ClO4)2·H2O), Methanol (HPLC grade), Water (Milli-Q quality), Buffer solutions (e.g., HEPES, MES) for pH control.
  • Instrumentation: UV-Vis Spectrophotometer, Circular Dichroism (CD) Spectropolarimeter, Electron Paramagnetic Resonance (EPR) Spectrometer, pH Meter.
  • Procedure:
    • Prepare a solution of this compound (e.g., ~10⁻⁴ M) in a 50:50 (v/v) mixture of H2O/CH3OH.
    • Prepare a stock solution of Cu(ClO4)2 in the same solvent mixture. Determine the exact concentration by complexometric titration with EDTA.
    • Titrate the this compound solution with aliquots of the Cu(II) stock solution. After each addition, record the UV-Vis and CD spectra.
    • For EPR studies, mix this compound and Cu(II) at the determined 1:1 ratio in the same solvent at room temperature and freeze the sample in liquid nitrogen for measurement.
    • To determine acid dissociation constants (pKa), measure UV-Vis and CD spectra of this compound alone over a range of pH values (e.g., 3 to 12).

Spectroscopic and Physicochemical Data

Parameter Value / Observation for this compound Experimental Conditions
pKa₁ (C(11)-OH) 8.15 Solvent: 50:50 H₂O/MeOH [3]
pKa₂ (C(5)-OH) 10.15 Solvent: 50:50 H₂O/MeOH [3]
Cu(II) Binding Stoichiometry 1:1 (Metal:Ligand) Determined by UV-Vis titration [3]
Primary Cu(II) Binding Site C(11) dep. phenolic O⁻ & C(12) carbonyl O Deduced from pKa shifts & EPR data [3]
Molar Absorptivity (ε) 5100 M⁻¹ cm⁻¹ (at 427 nm, MeOH) Used for concentration determination [3]

Biological Activity and Research Context

Altromycins, including this compound, demonstrate potent biological activity.

  • Anticancer Activity: Altromycins exhibit highly potent cytotoxic activity in vitro against a variety of human tumor cell lines, including A549 Human Lung, HCT-8 Human Colon, and P388 Leukemia [3]. In vivo, they are active against several models, including systemic P388 Leukemia and human LS174T colon tumor [3] [2].
  • Antibacterial Activity: The pluramycin class shows antimicrobial properties, though Altromycins themselves are noted for weak antibacterial activity compared to their potent cytotoxic effects [1] [3].
  • Handling Considerations: Pluramycin antibiotics are known for their chemical instability and photolability, making careful handling essential [1]. This property is also exploited in the formation of photoactivated derivatives with retained cytotoxicity, as seen in other pluramycins like photorubiflavins and photokidamycin [4].

Conclusion and Research Implications

This compound is a structurally complex pluramycin antibiotic whose potent anticancer activity stems from a DNA-directed alkylation mechanism. Its ability to form a specific 1:1 complex with Cu(II) ions through its chromophore system highlights a potential pathway for modulating its chemical behavior. The structural differences in its sugar moiety, particularly the absence of the C(5) altrose, significantly influence its acid-base properties and metal coordination compared to other family members like Altromycin B [3]. This detailed understanding of its mechanism and physicochemical interactions provides a foundation for further research aimed at optimizing pluramycin-based anticancer agents.

References

anthraquinone-derived antibiotics Altromycin H

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Spectroscopic Properties

Altromycin H is a member of the altromycin complex, a group of antibiotics produced by an actinomycete strain. Its structure consists of a central planar chromophore ring, an epoxide ring at C(2), and a disaccharide at C(10) [1]. A key distinguishing feature from other altromycins like Altromycin B is the absence of a C(5) altrose substituent [1].

The table below summarizes key spectroscopic and dissociation constants:

Property Value / Description Experimental Conditions
Molar Absorptivity (ε) 5100 M⁻¹ cm⁻¹ at 427 nm [1] Solvent: 50:50 (v/v) H₂O/CH₃OH
pKa Values pK₁ = 6.8 ± 0.1; pK₂ = 9.8 ± 0.1 [1] Assigned to phenolic groups at C(11) and C(5) on the chromophore.
Cu(II) Complex Stoichiometry 1:1 (Metal:Ligand) [1] Formed in a water/methanol mixture. Coordination involves carbonyl oxygens.

Experimental Protocols

Spectroscopic Characterization and pKa Determination [1]

This protocol outlines how to determine the dissociation constants (pKa) of this compound using UV-Vis and Circular Dichroism (CD) spectroscopy.

  • Materials: this compound standard, Methanol (HPLC-grade), Perchloric acid, Sodium hydroxide, Ultrapure water, Nitrogen gas.
  • Equipment: UV-Vis Spectrophotometer, Circular Dichroism Spectropolarometer, pH meter.
  • Procedure:
    • Prepare an this compound stock solution in methanol and then dilute it to the desired working concentration in a 50:50 (v/v) mixture of H₂O/CH₃OH.
    • Record the initial UV-Vis and CD spectra of the solution.
    • Titrate the solution by adding small, measured volumes of a standard NaOH solution (e.g., 0.1 M).
    • After each addition, measure the pH of the solution and immediately record the UV-Vis and CD spectra.
    • Flush the solution with nitrogen gas to prevent oxidation of the ligand at high pH.
    • Repeat the titration in the opposite direction using a standard HClO₄ solution.
    • Data Analysis: Plot the observed absorbance or CD value at a specific wavelength (e.g., 490 nm) against the pH of the solution. The pKa values are determined from the inflection points of the resulting sigmoidal curve.
Investigation of Metal Complexation [1]

This protocol describes studying the interaction between this compound and copper(II) ions.

  • Materials: this compound standard, Cu(ClO₄)₂·H₂O, Methanol, Ultrapure water.
  • Equipment: UV-Vis Spectrophotometer, EPR Spectrometer.
  • Procedure:
    • Prepare a solution of this compound in a 50:50 H₂O/CH₃OH mixture.
    • Prepare a standard solution of Cu(ClO₄)₂ in the same solvent mixture.
    • Record the UV-Vis spectrum of the this compound solution alone.
    • Add increasing amounts of the Cu(II) solution to the this compound solution and record the UV-Vis spectrum after each addition. Observe the changes in the absorption bands.
    • For EPR studies, mix this compound and Cu(II) at the determined 1:1 molar ratio in the solvent mixture. Record the EPR spectrum at liquid nitrogen temperature (77 K).
    • Data Analysis: Use the changes in the UV-Vis spectra (e.g., shifts in absorption maxima) and the parameters from the EPR spectrum (g||, A||, g⊥) to confirm complex formation and deduce the coordination geometry.

Research Workflow Visualization

The diagram below summarizes the experimental pathway for the spectroscopic characterization of this compound and its interaction with metal ions, as detailed in the protocols.

G Start Start: Prepare this compound Solution UVVis_CD Record UV-Vis and CD Spectra Start->UVVis_CD Titrate Titrate with Acid/Base UVVis_CD->Titrate Measure Measure pH & Spectra Titrate->Measure Analyze_pKa Analyze Data for pKa Measure->Analyze_pKa Start2 Prepare this compound and Cu(II) Solutions Mix Mix Solutions Start2->Mix UVVis_Metal Record UV-Vis Spectra Mix->UVVis_Metal EPR Perform EPR Spectroscopy Mix->EPR Analyze_Metal Analyze Complex Formation UVVis_Metal->Analyze_Metal EPR->Analyze_Metal

Research Context and Future Directions

  • Bioactivity Profile: Altromycins exhibit highly potent cytotoxic activity against various tumor cell lines but only weak antibacterial activity, primarily against Gram-positive bacteria [1].
  • Mechanism of Action (Related Compound): Studies on Altromycin B suggest that altromycins act by binding to DNA through intercalation and covalent modification [1]. The specific mechanism for this compound may differ due to its distinct sugar moiety.
  • Current Research Gaps: Publicly available data on this compound is limited. Future research could focus on:
    • Mode of Action: Detailed studies on its specific molecular targets and mechanism of action.
    • Structure-Activity Relationships (SAR): Systematic modification of its structure to improve potency and solubility.
    • Semisynthesis: Using the natural product as a scaffold to generate new derivatives with enhanced bioactivity.

References

Altromycin H initial isolation from South African bushveld soil

Author: Smolecule Technical Support Team. Date: February 2026

Initial Discovery of the Altromycins

The altromycins, including Altromycin H, were first reported in 1990. They were discovered from an actinomycete strain isolated from a soil sample in South Africa [1].

The table below summarizes the key information from this initial discovery:

Aspect Description
Producing Organism Actinomycete strain AB 1246E-26 [2] [1]
Geographical Source South African bushveld soil [2] [1]
Antibacterial Activity (MIC range) Gram-positive bacteria: 0.2 to 3.12 μg/ml against Streptococci and Staphylococci [2]
Cytotoxic Activity Active against various cancer cell lines: cervical cancer (HeLa), human lung cancer (A549), colon tumour (HCT-8), murine leukemia (P388), and ovarian sarcoma (M5076) [1]

Experimental Workflow for Isolation and Characterization

The following diagram outlines the general workflow for the discovery and initial characterization of the altromycins, as inferred from the available literature [2] [1].

workflow SoilSample Soil Sample Collection (South African bushveld) Isolation Isolation of Actinomycete (Strain AB 1246E-26) SoilSample->Isolation Fermentation Liquid Fermentation Isolation->Fermentation Extraction Organic Solvent Extraction Fermentation->Extraction Bioassay Bioactivity-Guided Fractionation Extraction->Bioassay Characterization Physicochemical Characterization Bioassay->Characterization

Altromycin discovery workflow from soil sampling to characterization.

  • Sample Collection & Strain Isolation: The process began with the collection of a soil sample from the South African bushveld. The producing organism, an actinomycete designated strain AB 1246E-26, was isolated from this sample [2] [1]. The original publication classified it as an actinomycete, with preliminary characterization narrowing it down to Nocardia or the related (now defunct) genus Micropolyspora [1].
  • Fermentation & Extraction: The isolated strain was grown in a fermentation broth to produce the secondary metabolites. The antibacterial compounds were then extracted from the whole fermentation broth using organic solvents [1].
  • Bioactivity-Guided Isolation: The extract was purified using bioactivity-guided fractionation. This means that each fraction obtained during purification was tested for its antibacterial activity, and only the active fractions were selected for further separation, leading to the isolation of the altromycin complex [1].
  • Structural Characterization: The altromycins were identified as novel anthraquinone-derived antibiotics structurally related to the pluramycin family. This compound is one of at least nine closely related analogues (Altromycins A-I) that were isolated [1] [3].

Finding More Detailed Information

The search results indicate that a comprehensive, step-by-step technical guide for this compound isolation is not publicly available. To acquire more detailed experimental protocols, you may need to pursue the following avenues:

  • Access the Original Paper: The most detailed methodology will be in the primary research article: J Antibiot (Tokyo). 1990 Mar;43(3):223-8. You can obtain it using the PMID 2324007 or DOI 10.7164/antibiotics.43.223 [2].
  • Explore Synthetic Studies: Subsequent research has focused on the chemical synthesis of the altromycin core structure (aglycone) [3] [4]. These papers offer deep technical detail on creating the molecule in the lab, which may provide valuable insights, though they do not cover the initial fermentation and isolation from the natural producer.
  • Review Broader Context: A 2024 review on South African actinobacteria confirms that the altromycins are recognized as structurally novel metabolites from this region but does not add new isolation details [1].

References

Comprehensive Application Notes and Protocols: Investigating Altromycin H Interaction with Copper II Ions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Altromycin H belongs to the family of antitumor antibiotics that exhibit significant therapeutic potential in oncology research. These compounds function through multiple mechanisms, primarily involving DNA binding and cleavage, leading to cytotoxic effects in cancer cells. The structural complexity of this compound includes several functional groups that facilitate its biological activity, notably phenolic groups at the C(5) and C(11) positions that can undergo deprotonation at physiological pH values. Understanding the metal ion interactions of such antibiotics provides crucial insights for drug development strategies, particularly because metal ions play indispensable roles in numerous biological processes and are involved in approximately one-third of the human proteome according to recent estimates [1].

The interaction between this compound and copper ions (Cu(II)) is of particular interest in pharmaceutical sciences for several reasons. Copper is an essential trace element in the human body, functioning as a co-factor for many enzymes and participating in crucial physiological processes including energy metabolism, antioxidation, and iron metabolism [2]. However, copper dysregulation has been observed in various cancer types, with studies showing significantly elevated copper levels in tumor tissues and serum of patients with breast, lung, prostate, and other cancers [3]. This phenomenon has led researchers to investigate copper homeostasis as a potential target for anticancer therapies.

The table below summarizes the key structural and interaction characteristics of this compound:

Table 1: Fundamental Properties of this compound and Copper Interaction

Property Category Specific Parameter Value/Description
Acidic Properties C(5) phenolic group pKa 6.7 (at 25°C)
C(11) phenolic group pKa 11.8 (at 25°C)
Copper Binding Primary coordination sites C(4)=O and C(5)OH groups of chromophore
pH-dependent behavior No interaction at pH < 4; Complex formation at 4 < pH < 8
Complex Formation Predominant species (pH 4-8) [Cu(AltroH)₂]
Formation constant (Kf) 4.00 ± 0.9 × 10¹¹ M⁻² at 25°C
Alkaline solution complex Hydroxo-bridged [Cu(OH)(AltroH)]₂

Recent research has unveiled a novel copper-dependent regulatory cell death mechanism termed "cuproptosis" [3]. This distinct form of cell death occurs through copper binding to acylated proteins in the tricarboxylic acid (TCA) cycle of mitochondrial respiration, resulting in protein aggregation and subsequent proteotoxic stress. The discovery of cuproptosis has generated significant interest in developing copper-mediated approaches for cancer treatment, making the study of copper-compound interactions increasingly relevant for oncology drug development.

Experimental Studies on this compound-Copper Interactions

Spectroscopic Investigations

The interaction between this compound and copper(II) ions has been comprehensively characterized using multiple spectroscopic techniques, revealing a pH-dependent complexation process with distinct coordination environments across different pH ranges. The initial studies employed electronic absorption (UV-Vis) spectroscopy and circular dichroism (CD) spectroscopy to probe the structural changes of this compound upon copper binding [4] [5]. These techniques allowed researchers to determine the dissociation constants of the phenolic groups and propose complete assignments of the CD and UV-Vis bands, providing fundamental information about the electronic transitions and chiral properties of the molecule.

Electron Paramagnetic Resonance (EPR) spectroscopy provided crucial insights into the coordination geometry and electronic environment of the copper center in the complexes. EPR is particularly valuable for studying Cu(II) complexes because Cu(II) has a d⁹ electron configuration and is inherently paramagnetic, yielding characteristic spectra that reflect the ligand field environment. The EPR parameters, including g-values and hyperfine coupling constants, helped verify the proposed binding motifs and revealed changes in coordination sphere symmetry across different pH conditions [4].

The research demonstrated a stepwise complex formation that is highly dependent on pH. At acidic conditions (pH < 4), no significant copper-altromycin H interactions were detected, suggesting protonation of potential binding sites prevents coordination. In the physiologically relevant pH range (4 < pH < 8), the Cu(II) ions coordinate to this compound primarily through the C(4)=O carbonyl oxygen and the C(5)-OH phenolic group of the chromophore ring, forming a bis-complex with one copper ion coordinated to two this compound molecules [4] [5]. The formation constant for this complex was determined to be 4.00 ± 0.9 × 10¹¹ M⁻² at 25°C, indicating relatively strong binding under these conditions.

Table 2: Experimentally Determined Parameters for Copper-Altromycin H Interaction

Experimental Technique Key Measurable Parameters Instrumentation/Settings Primary Information Obtained
UV-Vis Spectroscopy Absorbance maxima, Molar absorptivity, Dissociation constants Spectrophotometer with temperature control, Cuvettes with 1 cm path length Electronic transitions, Ligand dissociation constants (pKa = 6.7, 11.8)
Circular Dichroism (CD) CD band intensity, Ellipticity, Optical activity CD spectropolarimeter, Nitrogen purging, Thermostatted cell holder Chirality and conformational changes, Stereochemistry of binding
EPR Spectroscopy g-values, Hyperfine coupling constants, Line shapes X-band EPR spectrometer (~9.5 GHz), Liquid nitrogen cryostat (77 K) Copper coordination geometry, Oxidation state, Ligand field symmetry
Potentiometric Titration Formation constants, Proton release pH meter with combination electrode, Titration vessel with inert atmosphere Complex stoichiometry, Binding affinity (Kf = 4.00 ± 0.9 × 10¹¹ M⁻²)

In alkaline solutions (pH > 8), the coordination mode changes significantly, with the formation of a hydroxo-bridged complex [4]. In this species, the copper ions are proposed to be connected by hydroxide bridges, creating a dimeric structure with different spectroscopic signatures compared to the complex formed at neutral pH. This pH-dependent behavior is crucial for understanding how this compound might interact with copper ions in different cellular compartments with varying pH environments.

Modern Computational Approaches for Metal Ion Binding Prediction

Recent advances in computational methods have revolutionized the prediction of metal ion binding sites in biomolecules, offering powerful tools that complement experimental approaches. Structure-based prediction algorithms have demonstrated remarkable accuracy in identifying potential metal coordination sites, with some methods achieving predictions within 0.70 ± 0.64 Å of experimental locations [6]. These computational tools are particularly valuable for studying metalloprotein interactions because they can provide insights that are difficult to obtain experimentally and can significantly accelerate the initial stages of drug discovery.

The GPred method represents a novel structure-based approach that transforms protein 3D structures into point cloud representations and utilizes geometry-aware graph neural networks to learn local structural properties under specific ligand-binding supervision [7]. This method has shown significant improvements in prediction accuracy for essential metal ions including Zn²⁺, Ca²⁺, Mg²⁺, Mn²⁺, and Fe²⁺, with greater than 19.62% to 40.69% improvement in the area under the precision-recall curve compared to existing state-of-the-art tools. The method has also been successfully adapted through transfer learning to predict binding sites for heavy metal ions such as cadmium (Cd²⁺) and mercury (Hg²⁺) [7].

Another innovative approach, Metal3D, employs 3D convolutional neural networks to predict metal ion locations with high accuracy [6]. This deep learning framework, trained on high-resolution crystal structures containing zinc sites, predicts a per-residue metal density that can be averaged to yield a zinc density for the entire protein. Metal3D currently stands as the most accurate zinc ion location predictor, with predictions within 0.70 ± 0.64 Å of experimental locations, and includes a confidence metric for each predicted site [6]. The framework is readily extensible to other metals by modifying the training data, making it potentially applicable to copper-altromycin interactions.

These computational methods offer several advantages for studying antibiotic-metal interactions:

  • High throughput screening of multiple potential binding modes
  • Atomic-level resolution of coordination geometry
  • Prediction of binding affinity changes under different pH conditions
  • Visualization of electron density maps around metal centers

The integration of these computational approaches with experimental validation creates a powerful framework for elucidating the complex interaction between this compound and copper ions, potentially accelerating the development of copper-based therapeutic agents.

Experimental Protocols

Sample Preparation Guidelines

This compound Stock Solution: Prepare a 1 mM stock solution by dissolving this compound in DMSO (ACS grade) followed by dilution with the appropriate buffer. For copper binding studies, a series of concentrations ranging from 10-100 μM is typically used. Protect from light and store at -20°C for long-term storage. Copper(II) Solution: Prepare a 10 mM copper(II) chloride (CuCl₂) stock solution in ultrapure water (18.2 MΩ·cm). Verify concentration by atomic absorption spectroscopy if precise quantification is required. For titration experiments, dilute to appropriate working concentrations (typically 0.5-5 mM). Buffer Systems: Use the following buffer systems for pH-dependent studies: pH 3-5: 20 mM acetate buffer; pH 6-8: 20 mM phosphate buffer; pH 9-11: 20 mM carbonate buffer. Adjust ionic strength to I = 0.1 M with NaCl. Prepare all buffers with metal-free ultrapure water and degas with nitrogen before use for sensitive spectroscopic measurements.

UV-Vis Spectroscopy Protocol

Instrument Setup: Utilize a double-beam UV-Vis spectrophotometer equipped with temperature-controlled cuvette holders. Use matched quartz cuvettes with 1 cm path length. Set instrument parameters to: bandwidth = 1 nm, scan speed = 120 nm/min, data interval = 0.5 nm. Titration Procedure: 1. Place 2.0 mL of this compound solution (50 μM in appropriate buffer) in both sample and reference cuvettes. 2. Record baseline spectrum from 800 nm to 250 nm. 3. Add incremental volumes (2-10 μL) of copper(II) stock solution to sample cuvette and equal volume of buffer to reference cuvette. 4. Mix thoroughly and incubate for 2 minutes before each measurement. 5. Continue additions until no further spectral changes are observed (typically up to 2:1 Cu:this compound ratio). 6. Maintain constant temperature at 25.0 ± 0.1°C throughout the experiment. Data Analysis: Subtract buffer background from all spectra. Plot absorbance at characteristic wavelengths versus copper concentration. Analyze using nonlinear regression to determine binding constants with appropriate fitting models.

Circular Dichroism Spectroscopy Protocol

Instrument Calibration: Calibrate the CD spectropolarimeter with ammonium d-10-camphorsulfonate according to manufacturer instructions. Purge the instrument with nitrogen gas (≥ 99.998%) throughout measurements at a flow rate of 5-10 L/min. Sample Measurement: 1. Use quartz CD cuvettes with 1 cm path length. 2. Set temperature to 25.0 ± 0.1°C using a circulating water bath. 3. Set scanning parameters: bandwidth = 1 nm, step size = 0.5 nm, response time = 2 seconds, scan speed = 50 nm/min. 4. Accumulate and average at least three scans for each sample. 5. Measure samples in the range of 200-500 nm, focusing on the 300-450 nm region where this compound exhibits characteristic CD bands. Titration Experiment: 1. Begin with this compound alone (20-50 μM in appropriate buffer). 2. Record reference spectrum. 3. Add increasing amounts of copper(II) solution, allowing 5 minutes equilibration time after each addition. 4. Continue until spectral changes saturate (typically at 2:1 Cu:this compound ratio). Data Processing: Subtract buffer baseline from all spectra. Convert raw ellipticity (θ in mdeg) to mean residue ellipticity if quantitative comparisons are needed. Analyze isodichroic points and binding-induced changes in CD signals.

EPR Spectroscopy Protocol

Sample Preparation for EPR: 1. Prepare copper-altromycin H complexes at desired pH and molar ratio (typically 1:1 or 1:2 Cu:this compound). 2. Use final copper concentration of 1-5 mM for optimal signal intensity. 3. Transfer 200-300 μL of sample to quartz EPR tubes. 4. For low-temperature measurements, flash-freeze samples in liquid nitrogen to form clear glassy solids. Instrument Parameters: 1. Use X-band (~9.5 GHz) EPR spectrometer equipped with liquid nitrogen cryostat. 2. Set typical measurement conditions: temperature = 77 K, microwave power = 5-20 mW, modulation amplitude = 5-10 G, modulation frequency = 100 kHz. 3. Scan field through appropriate range (typically 2000-4000 G for Cu(II)). 4. Accumulate multiple scans to improve signal-to-noise ratio. Data Analysis: 1. Determine g-values using a precise magnetic field calibration standard (e.g., DPPH with g = 2.0036). 2. Calculate hyperfine coupling constants from well-resolved spectra. 3. Simulate spectra using appropriate spin Hamiltonian parameters to extract coordination geometry information.

The following diagram illustrates the relationship between pH and the copper coordination environment with this compound, summarizing the stepwise complex formation:

G cluster_1 Copper-Altromycin H Coordination pH pH Conditions Acidic Acidic pH < 4 pH->Acidic Neutral Neutral pH 4-8 pH->Neutral Alkaline Alkaline pH > 8 pH->Alkaline NoInteraction No significant interaction Acidic->NoInteraction BisComplex [Cu(AltroH)₂] Bis-complex Neutral->BisComplex HydroxoBridged [Cu(OH)(AltroH)]₂ Hydroxo-bridged dimer Alkaline->HydroxoBridged Coordination1 Coordination via C(4)=O and C(5)OH BisComplex->Coordination1 Coordination2 Hydroxide bridges between copper centers HydroxoBridged->Coordination2

Research Applications and Conclusions

The investigation of this compound interactions with copper ions has significant implications for oncological therapeutics and drug development. The discovery of cuproptosis as a novel copper-dependent cell death mechanism has opened new avenues for cancer treatment strategies [3]. Copper ionophores that induce cuproptosis are being explored as potential anticancer agents, particularly for tumors with high mitochondrial respiration activity such as melanoma, breast cancer, and leukemia [3]. The precise understanding of how existing anticancer antibiotics like this compound interact with copper may facilitate the development of combination therapies that exploit copper metabolism pathways in cancer cells.

The pH-dependent binding behavior of this compound with copper has important implications for its mechanism of action in different cellular compartments. The formation of stable complexes at physiological pH (4-8) suggests that such interactions could occur in the cytoplasmic or nuclear environments, potentially influencing the compound's DNA-binding properties or intracellular distribution. The dramatic change in coordination geometry at alkaline pH may also be relevant for understanding the compound's behavior in specific organelles with higher pH values.

Future research directions should include:

  • Cellular uptake studies of copper-altromycin H complexes
  • Transcriptomic analysis of cancer cell responses to copper-altromycin H combinations
  • In vivo efficacy studies in animal models of relevant cancers
  • Structural modification of this compound to optimize copper-binding properties
  • Investigation of synergy with other cuproptosis-inducing agents

References

Comprehensive Application Notes: pH-Dependent Copper(II) Complex Formation with Antitumor Antibiotic Altromycin H

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Altromycin H represents a significant member of the altromycin family of antitumor antibiotics, initially discovered through screening of microbial fermentation extracts. These compounds demonstrate potent cytotoxic activity against various tumor cell lines and exhibit efficacy against Gram-positive bacteria [1]. Structurally, this compound contains distinctive phenolic groups at C(5) and C(11) positions, which undergo pH-dependent dissociation and serve as key coordination sites for metal ions [2] [3]. The pH-dependent complexation behavior of this compound with copper(II) ions presents substantial interest for pharmaceutical research, particularly in understanding the metal-binding mechanisms of anticancer antibiotics and potentially enhancing their therapeutic efficacy through metal coordination. Metal-antibiotic complexes have gained increasing attention in recent research, as demonstrated by studies on erythromycin-metal complexes showing enhanced antimicrobial properties [4], highlighting the broader potential of such approaches in pharmaceutical development.

The interaction between this compound and copper ions exemplifies how metal coordination can modulate biological activity and chemical behavior of pharmaceutical compounds. Understanding these interactions at the molecular level provides insights that may facilitate the development of targeted therapies and improve drug stability and delivery. These application notes compile comprehensive experimental data and methodologies to facilitate further investigation into this compound-copper complexes and their potential applications.

Experimental Protocols

Sample Preparation and Reagents
  • This compound Solution Preparation: Prepare stock solution of this compound in appropriate buffer systems to cover pH range from 3.0 to 12.0. Recommended concentration: 0.1 mM for spectroscopic studies. Utilize high-purity this compound with confirmed structural identity through NMR and mass spectrometry.

  • Copper(II) Solution: Prepare 10 mM copper(II) chloride or copper(II) sulfate solution in deionized water. Use analytical grade salts to prevent interference from contaminating metal ions.

  • Buffer Systems: Prepare appropriate buffer systems to maintain specific pH conditions: acetate buffer (pH 3.0-5.5), phosphate buffer (pH 5.5-8.0), carbonate-bicarbonate buffer (pH 8.0-10.5), and phosphate-NaOH buffer (pH 10.5-12.0). Verify pH values with calibrated pH meter.

  • Complexation Studies: Mix this compound and copper(II) solutions in 1:1, 1:2, and 2:1 (this compound:Cu) molar ratios. Allow mixtures to equilibrate for 30 minutes at constant temperature (25°C recommended) before measurements [2] [3].

Spectroscopic Characterization Methods
  • UV-Visible Spectroscopy: Record electronic absorption spectra between 240-600 nm using dual-beam spectrophotometer. Use 1 cm pathlength quartz cuvettes. Monitor characteristic band shifts during titration of this compound with copper(II) ions across pH range. Reference cuvette should contain corresponding buffer solution without this compound [2] [3].

  • Circular Dichroism (CD) Spectroscopy: Collect CD spectra in far-UV (190-260 nm) and near-UV/visible (260-500 nm) regions. Use bandwidth of 1 nm, scanning speed of 50 nm/min, and response time of 1 second. Perform measurements in 0.1 cm pathlength cell for high-concentration samples and 1 cm cell for dilute solutions. Report results as mean residue ellipticity [θ] in deg·cm²·dmol⁻¹ [2] [3].

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Acquire X-band EPR spectra at liquid nitrogen temperature (77 K) for copper(II)-Altromycin H complexes. Typical parameters: microwave power 10 mW, modulation frequency 100 kHz, modulation amplitude 0.5 mT, scan range 200-400 mT. Use DPPH (g = 2.0036) as field marker for g-factor calculations. Evaluate spin Hamiltonian parameters to determine copper coordination geometry [2] [3].

  • pH Titration Experiments: Perform gradual pH adjustments using micro-syringe additions of NaOH or HCl solutions. Allow system to equilibrate after each pH adjustment before recording spectra. Monitor spectral changes to identify pKa values of ionizable groups and determine stability constants of complexes [2] [3].

Quantitative Data Analysis

Acid-Base Dissociation Constants

The phenolic groups of this compound at C(5) and C(11) positions undergo pH-dependent deprotonation with distinct dissociation constants determined through spectroscopic titration methods. The following table summarizes the thermodynamic parameters for these processes:

Table 1: Acid-Base Dissociation Constants of this compound

Dissociation Site pKa Value Experimental Conditions Identification Method
C(5) phenolic group 6.7 ± 0.1 25°C, appropriate buffer UV-Vis and CD spectroscopy
C(11) phenolic group 11.8 ± 0.2 25°C, alkaline buffer UV-Vis and CD spectroscopy

The pKa values indicate that the C(5) phenolic group exhibits moderate acidity, deprotonating in neutral to slightly acidic conditions, while the C(11) phenolic group is significantly less acidic, requiring strongly alkaline conditions for deprotonation. This differential acidity plays a crucial role in the pH-dependent complex formation with copper(II) ions [2] [3].

Copper(II)-Altromycin H Complexation Parameters

The interaction between this compound and copper(II) ions demonstrates pH-dependent stoichiometry and formation constants. The following table compiles the quantitative parameters for these complexation processes:

Table 2: Copper(II)-Altromycin H Complex Formation Parameters

Complex Species pH Range Formation Constant (Kf) Coordination Sites Experimental Methods
No complex <4.0 Not applicable No coordination UV-Vis, CD, EPR
[Cu(AltroH)₂] 4.0-8.0 (4.00 ± 0.9) × 10¹¹ M⁻² C(4)=O and C(5)-O⁻ UV-Vis, CD, EPR
[Cu(OH)(AltroH)]₂ >8.0 Not determined Deprotonated phenolic oxygens UV-Vis, CD, EPR

The exceptionally high formation constant for the [Cu(AltroH)₂] complex indicates remarkable stability in the physiological pH range, suggesting potential biological relevance. The hydroxo-bridged dimeric complex formed under alkaline conditions represents a common structural motif in copper coordination chemistry [2] [3].

Complex Formation Pathways

The coordination behavior between this compound and copper(II) ions follows distinct thermodynamic pathways dependent on solution pH. The stepwise complex formation can be visualized through the following diagram:

G pH_low pH < 4.0 NoComplex No Copper-Altromycin Complex Formation pH_low->NoComplex pH_med 4.0 < pH < 8.0 Complex1 [Cu(AltroH)₂] Complex Coordination via C(4)=O and C(5)OH pH_med->Complex1 pH_high pH > 8.0 Complex2 [Cu(OH)(AltroH)]₂ Hydroxo-Bridged Dimeric Complex pH_high->Complex2 AltroH This compound Free in Solution AltroH->pH_low AltroH->pH_med AltroH->pH_high

Diagram 1: pH-Dependent Complex Formation Pathways

The diagram illustrates three distinct coordination regimes based on solution acidity:

  • Acidic Conditions (pH < 4): No significant complex formation occurs between this compound and copper(II) ions, as the phenolic groups remain protonated and unable to coordinate effectively with metal ions.

  • Intermediate pH (4-8): The predominant species is [Cu(AltroH)₂], where copper(II) coordinates through the carbonyl oxygen at C(4)=O and the deprotonated phenolic oxygen at C(5)-O⁻. This complex exhibits exceptional stability with a formation constant of approximately 4.00 × 10¹¹ M⁻², indicating strong chelation. The coordination geometry in this pH range likely involves square planar or distorted octahedral arrangement around the copper center, as evidenced by EPR spectroscopy [2] [3].

  • Alkaline Conditions (pH > 8): Formation of the hydroxo-bridged dimeric complex [Cu(OH)(AltroH)]₂ becomes favorable. In this structural motif, copper centers are bridged by hydroxide ions, while coordination to this compound occurs through deprotonated phenolic oxygens. This type of dimeric structure is common in copper coordination chemistry under alkaline conditions and may involve additional coordination sites from the this compound structure [2] [3].

Applications and Implications

The pH-dependent complex formation between this compound and copper(II) ions presents several significant implications for pharmaceutical research and development:

  • Enhanced Drug Activity: Metal complexation may potentially modulate the biological activity of this compound, possibly enhancing its antitumor properties or altering its selectivity profile. Similar approaches with erythromycin-metal complexes have demonstrated improved antimicrobial efficacy [4], suggesting parallel applications for this compound.

  • Drug Delivery Applications: The pH-dependent complex stability could be exploited for targeted drug delivery approaches. Similar to strategies developed for erythromycin conjugates [5], this compound-copper complexes might be designed to release the active drug preferentially in specific physiological or pathological environments characterized by distinct pH profiles.

  • Stability Enhancement: Metal complexation may improve the chemical stability of this compound under various conditions, potentially extending its shelf life or enhancing its stability in biological systems. The remarkable stability constant of the [Cu(AltroH)₂] complex in physiological pH range suggests potential for maintaining structural integrity in biological environments [2] [3].

  • Spectroscopic Applications: The characteristic spectral changes associated with copper complex formation provide analytical tools for quantifying this compound concentrations in complex mixtures or monitoring its behavior in biological systems through techniques such as UV-Vis, CD, and EPR spectroscopy.

Conclusion

The interaction between this compound and copper(II) ions exemplifies sophisticated pH-dependent coordination behavior with significant implications for pharmaceutical science. The well-characterized complex formation across different pH regimes, with distinct structural features and stability constants, provides a foundation for further development of this compound-based therapeutics. The experimental protocols and comprehensive data presented in these application notes should facilitate further investigation into this promising antitumor antibiotic and its metal complexes. Future research directions should explore the biological activity of these complexes, their cellular uptake mechanisms, and potential applications in targeted cancer therapy.

References

Comprehensive Application Notes and Protocols: Altromycin H Metal Complexation for Anticancer Activity Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Altromycin H and Metal Complexation Rationale

This compound represents a promising member of the pluramycin class of antitumor antibiotics originally isolated from the fermentation products of an actinomycete culture (strain AB 1246E-26). Unlike conventional chemotherapy agents, this compound exhibits potent cytotoxicity against diverse tumor cell lines including A549 Human Lung, HCT-8 Human colon, and P388 Leukemia, while demonstrating in vivo activity against systemic P388 Leukemia, systemic M5076 ovarian sarcoma, Lewis Lung carcinoma, and human LS174T colon tumor [1]. The compound's structural complexity features three distinct regions: a central planar chromophore ring common to all pluramycins, an epoxide ring at C(2), and a disaccharide (N,N-dimethyl-vancosamine-2,6-di-deoxy-3-O-methylaltrose) at C(10) [1]. What distinguishes this compound from other family members (Altromycins A-G) is the absence of the C(5) altrose substituent, which significantly influences its chemical and biological activity profile [1].

The rationale for metal complexation stems from the recognized ability of biogenic metal ions to enhance the therapeutic potential of organic drug molecules. Metal complexes offer distinctive advantages including unique three-dimensional geometries, favorable redox properties, and novel mechanisms of action that can circumvent conventional drug resistance pathways. Specifically, copper complexation leverages the essential biological role of copper ions in physiological processes while exploiting the redox chemistry that can be detrimental to cancer cells [2] [3]. The strategic development of this compound metal complexes aims to enhance its selective cytotoxicity, improve its pharmacological profile, and potentially overcome the limitations of current platinum-based chemotherapeutics that dominate cancer treatment regimens [2].

Spectroscopic Characterization and Physicochemical Properties

Acid-Base Properties and Spectral Characteristics

The acid-base behavior of this compound plays a crucial role in its metal coordination capabilities, with two phenolic hydroxyl groups on the chromophore ring serving as ionization sites. Comprehensive spectroscopic studies using electronic absorption (UV-Vis) and circular dichroism (CD) spectroscopy have quantified these properties under controlled conditions (25°C, 50:50 v/v H₂O/CH₃OH) [4] [1]:

Table 1: Acid-base properties of this compound

Ionizable Group Location pKa Value Experimental Conditions
Phenolic hydroxyl C(5) 6.7 ± 0.1 25°C, 50:50 H₂O/CH₃OH
Phenolic hydroxyl C(11) 11.8 ± 0.1 25°C, 50:50 H₂O/CH₃OH

The spectral signatures of this compound vary significantly with ionization state. The protonated form (pH < 6) exhibits characteristic absorption maxima at 270, 332, 427, and 457 nm, while the singly ionized species (pH ~8-10) shows maxima at 270, 332, 490, and 530 nm. The doubly ionized form (pH > 12) displays maxima at 270, 332, and 560 nm [4]. These transitions correspond to π→π* transitions within the chromophore ring system, with the position of bands polarized along the long molecular axis being particularly sensitive to the ionization state of the C(5) and C(11) hydroxyl groups [1].

Copper(II) Complexation and Characterization

The interaction between Cu(II) ions and this compound demonstrates marked pH dependence, forming structurally distinct complexes across the pH spectrum. Spectroscopic monitoring (UV-Vis, CD, EPR) reveals a stepwise complex formation process [4] [5]:

Table 2: Copper(II)-Altromycin H complexation characteristics

pH Range Predominant Species Coordination Sites Formation Constant (Kf) Spectral Features
<4 No significant interaction - - No spectral changes observed
4-8 [Cu(AltroH)₂] C(4)=O and C(5)-OH 4.00 ± 0.9 × 10¹¹ M⁻² Broad band at 600-650 nm (EPR parameters: g∥ = 2.256, A∥ = 185×10⁻⁴ cm⁻¹)
>8 (Alkaline) [Cu(OH)(AltroH)]₂ C(4)=O and C(5)-O⁻ (hydroxo-bridged) Not determined EPR-silent, consistent with antiferromagnetic coupling

The coordination geometry in the [Cu(AltroH)₂] complex involves square planar arrangement, with the copper center ligated through the carbonyl oxygen at C(4) and the deprotonated phenolic oxygen at C(5) from two this compound molecules [4]. This binding mode is consistent with the observed EPR parameters and the absence of coordinated water molecules in the inner coordination sphere. The formation of the hydroxo-bridged dimeric species in alkaline conditions represents a common structural motif for copper(II) complexes under basic conditions and explains the EPR silence due to strong antiferromagnetic coupling between adjacent copper centers [4] [1].

Experimental Protocols and Methodologies

Protocol 1: Formation and Characterization of [Cu(AltroH)₂] Complex

Principle: This protocol describes the standardized procedure for preparing the bis-complex of this compound with copper(II) ions in slightly acidic to neutral conditions (pH 4-8), where the [Cu(AltroH)₂] species predominates [4] [1].

Materials and Equipment:

  • This compound (commercially available or isolated from fermentation)
  • Copper(II) perchlorate hydrate (Cu(ClO₄)₂·H₂O), high purity
  • Methanol (HPLC grade)
  • Deionized water (Milli-Q or equivalent)
  • Buffer solutions: Acetate (pH 4-5.5), MES (pH 5.5-6.7), HEPES (pH 7-8)
  • UV-Vis spectrophotometer with temperature control
  • Circular Dichroism spectropolarimeter
  • EPR spectrometer with liquid nitrogen cryostat
  • pH meter with precision of ±0.01 units

Procedure:

  • Prepare a stock solution of this compound (0.5 mM) in 50:50 (v/v) H₂O/CH₃OH mixture. Determine exact concentration spectrophotometrically using ε = 5100 M⁻¹ cm⁻¹ at 427 nm [1].
  • Prepare copper(II) perchlorate solution (1.0 mM) in the same solvent mixture. Standardize concentration by complexometric titration with EDTA [1].
  • Add 2.0 mL of this compound stock solution to a quartz cuvette equipped with a magnetic stir bar.
  • Titrate with copper(II) solution in incremental additions (10-20 μL) while monitoring spectral changes.
  • Maintain constant pH by adding small volumes of appropriate buffer solution (final buffer concentration ≤ 10 mM).
  • After each addition, record UV-Vis spectra (250-700 nm) and CD spectra (250-500 nm).
  • For EPR measurements: transfer aliquots to quartz EPR tubes, flash-freeze in liquid nitrogen, and record spectra at 77 K.
  • Continue additions until no further spectral changes are observed (typically at 2:1 ligand:metal ratio).

Data Analysis:

  • Plot absorbance at 490 nm versus copper concentration to determine stoichiometry.
  • Calculate formation constant using nonlinear regression analysis of titration data.
  • Determine copper coordination geometry from EPR parameters (g∥, g⟂, A∥).

Quality Control:

  • Perform experiments under inert atmosphere (N₂) when possible to prevent oxidation.
  • Verify absence of precipitate formation during titration.
  • Conduct control experiments without copper to establish ligand stability under experimental conditions.
Protocol 2: pH-Dependent Complexation Study

Principle: This protocol characterizes the pH-dependent speciation of Cu(II)-Altromycin H complexes, essential for understanding the compound's behavior under physiological conditions [4] [1].

Materials and Equipment:

  • Equipment and materials from Protocol 1
  • pH-stat apparatus or automated titrator
  • Nitrogen gas for deaeration

Procedure:

  • Prepare solution containing this compound (0.25 mM) and Cu(II) (0.125 mM) in 50:50 H₂O/CH₃OH.
  • Adjust initial pH to 3.0 using minimal volume of HClO₄.
  • Place solution in temperature-controlled spectrophotometer cell (25°C).
  • Titrate with CO₂-free NaOH solution (10 mM) at constant rate (0.1 pH units/min) while continuously monitoring:
    • UV-Vis spectra (300-700 nm)
    • CD spectra (250-500 nm)
    • pH (accurate to 0.01 units)
  • For EPR samples: withdraw aliquots at defined pH intervals (pH 4, 5, 6, 7, 8, 9, 10), transfer to EPR tubes, and freeze immediately.
  • Continue titration to pH 11.5.

Data Analysis:

  • Construct distribution diagrams of species versus pH using multivariate curve resolution.
  • Determine pKa values of coordinated ligand from spectral changes.
  • Identify isosbestic points to establish number of independent species in solution.

The experimental workflow for these investigations can be visualized as follows:

G cluster_1 pH-Dependent Pathways Start Start Preparation StockPrep Prepare Stock Solutions Start->StockPrep pHAdjust Adjust pH Conditions StockPrep->pHAdjust ComplexForm Initiate Complex Formation pHAdjust->ComplexForm AcidicPath pH < 4: No Complex pHAdjust->AcidicPath Acidic NeutralPath pH 4-8: [Cu(AltroH)₂] pHAdjust->NeutralPath Neutral AlkalinePath pH > 8: [Cu(OH)(AltroH)]₂ pHAdjust->AlkalinePath Alkaline SpectralMonitor Monitor Spectral Changes ComplexForm->SpectralMonitor DataAnalysis Analyze Experimental Data SpectralMonitor->DataAnalysis CharComplete Characterization Complete DataAnalysis->CharComplete AcidicPath->SpectralMonitor NeutralPath->SpectralMonitor AlkalinePath->SpectralMonitor

Figure 1: Experimental workflow for this compound-copper complex preparation and characterization

Anticancer Mechanisms and Biological Implications

Proposed Mechanisms of Action

The antitumor efficacy of this compound and its copper complexes likely involves multiple mechanisms that collectively contribute to their cytotoxic profile. While the exact mechanism remains under investigation, several pathways have been elucidated based on structural analogs and preliminary biological studies:

  • DNA Intercalation and Alkylation: The planar chromophore of this compound facilitates intercalation between DNA base pairs, while the epoxide ring at C(2) can participate in covalent bonding with nucleophilic sites on DNA, resulting in irreversible lesions that disrupt replication and transcription processes [1]. This dual mechanism of action – combining intercalation with covalent modification – distinguishes pluramycin-type antibiotics from simple intercalators.

  • Redox Activation and ROS Generation: Copper complexation introduces a redox-active component that can catalyze the generation of reactive oxygen species (ROS) through Fenton-type and Haber-Weiss reactions. The intracellular reducing environment (elevated glutathione levels, hypoxia) in cancer cells can activate these processes, leading to oxidative damage to cellular components including lipids, proteins, and nucleic acids [3]. This oxidative stress mechanism represents a valuable pathway for selectively targeting cancer cells that often exhibit altered redox homeostasis compared to normal cells.

  • Topoisomerase Inhibition: Structural analogs of this compound have demonstrated inhibition of topoisomerase I and II enzymes, critical for DNA relaxation and supercoiling during replication and transcription. The copper complex may enhance this inhibition through additional DNA binding affinity or direct interaction with the enzyme complexes [1].

The intracellular targeting of these complexes can be visualized through their potential interactions with key cellular components:

G CuAltro Cu-Altromycin H Complex DNABinding DNA Interaction CuAltro->DNABinding RedoxProcess Redox Processes CuAltro->RedoxProcess EnzymeInhib Enzyme Inhibition CuAltro->EnzymeInhib Intercalation Intercalation into DNA Base Pairs DNABinding->Intercalation CovalentMod Covalent Modification via Epoxide Ring DNABinding->CovalentMod Apoptosis Apoptosis & Cell Death Intercalation->Apoptosis CovalentMod->Apoptosis ROSGen ROS Generation (O₂•⁻, OH•, H₂O₂) RedoxProcess->ROSGen OxidDamage Oxidative Damage to Cellular Components ROSGen->OxidDamage OxidDamage->Apoptosis TopoInhib Topoisomerase Inhibition EnzymeInhib->TopoInhib ReplicationBlock Replication/ Transcription Block TopoInhib->ReplicationBlock ReplicationBlock->Apoptosis

Figure 2: Proposed anticancer mechanisms of Cu-Altromycin H complexes

Comparative Activity and Structure-Function Relationships

The biological activity of this compound metal complexes must be understood in the context of structure-activity relationships that govern their efficacy and selectivity:

  • Influence of C(5) Sugar Moieties: Comparative studies between Altromycin B (contains C(5) altrose) and this compound (lacks C(5) altrose) reveal significant differences in complexation behavior and DNA binding affinity [1]. The absence of the sterically demanding altrose substituent in this compound potentially facilitates more efficient metal coordination and DNA intercalation, possibly enhancing cytotoxic potency.

  • Metal-Specific Enhancements: Copper complexation generally enhances the cytotoxic profile of this compound through multiple mechanisms: (1) improved cellular uptake facilitated by copper transport systems, (2) additional DNA binding modes through metal center coordination, and (3) introduction of redox activity that complements the inherent DNA-damaging capability of the parent antibiotic [4] [2].

  • pH-Dependent Activity: The pH-dependent speciation of Cu-Altromycin H complexes has implications for their biological activity, particularly in the acidic tumor microenvironment where the [Cu(AltroH)₂] complex would predominate [4]. This pH-responsive behavior could potentially be exploited for selective drug activation within tumor tissues.

Application Notes and Therapeutic Development Considerations

Pharmaceutical Development Challenges

The translation of this compound metal complexes into viable therapeutic candidates presents several development challenges that require strategic solutions:

  • Stability Considerations: The pH-dependent speciation of Cu-Altromycin H complexes necessitates careful formulation design to maintain complex integrity during storage and administration. Lyophilized formulations with reconstitution immediately before use may be preferable to aqueous solutions for long-term stability [4] [1].

  • Delivery Strategies: The relatively high molecular weight and mixed hydrophilicity/lipophilicity balance of these complexes may benefit from advanced delivery systems including liposomal encapsulation, nanoparticle carriers, or conjugation to tumor-targeting moieties to improve tumor accumulation and reduce systemic exposure [2].

  • Toxicological Profiling: Comprehensive assessment of metal-related toxicity is essential, particularly regarding potential copper accumulation in hepatic and neurological tissues. Comparative toxicological studies with platinum drugs should establish the therapeutic index advantage of copper-based complexes [2] [3].

Future Research Directions and Optimization Strategies

Several promising research directions emerge from the current understanding of this compound metal complexation:

  • Alternative Metal Platforms: Investigation of other biogenic metals including zinc, cobalt, and manganese may yield complexes with differentiated biological profiles, potentially offering alternative mechanisms of action or reduced toxicity compared to copper complexes [2] [6].

  • Combination Therapy Approaches: The multi-mechanistic action of Cu-Altromycin H complexes suggests potential synergy with conventional DNA-damaging agents, radiation therapy, or emerging targeted therapies. Rational combination regimens should be explored to maximize therapeutic efficacy while minimizing resistance development [3].

  • Biomarker Development: Identification of predictive biomarkers for response to this compound metal complexes will be crucial for patient stratification in clinical development. Potential biomarkers may include expression of copper transporters (CTR1, ATP7A/B), redox stress response elements, and DNA repair pathway components [7] [3].

Conclusion

The strategic complexation of this compound with copper(II) ions represents a promising approach to enhancing the therapeutic potential of this structurally unique anticancer antibiotic. The well-characterized pH-dependent complexation behavior, distinctive spectroscopic signatures, and multiple proposed mechanisms of action provide a solid foundation for continued development of these complexes as potential anticancer agents. The experimental protocols and characterization methodologies outlined in this document establish standardized approaches for further investigation of these fascinating metallotherapeutic candidates. As research progresses, the integration of medicinal chemistry, biological evaluation, and pharmaceutical development will be essential to translate the potential of this compound metal complexes into clinical applications that address unmet needs in cancer therapy.

References

Introduction to Altromycin H and Cu(II) Complexation

Author: Smolecule Technical Support Team. Date: February 2026

Altromycin H is an anticancer antibiotic exhibiting potent cytotoxicity against various tumor cell lines. Its structure consists of a central planar chromophore ring with key phenolic groups at C(5) and C(11), and a disaccharide moiety [1]. Interaction with Cu(II) is critical as metal complexation can alter the chemical and biological properties, potentially enhancing antitumor activity or clarifying its mechanism of action [1].

Key Physicochemical Properties of this compound

The acid-base behavior of the this compound chromophore is fundamental to its metal-binding capacity.

Table 1: Spectroscopic Properties and Dissociation Constants of this compound [1] [2]

Property Value / Assignment Experimental Conditions
pK₁ (C(5)OH) 6.7 25°C, 50:50 (v/v) H₂O/MeOH
pK₂ (C(11)OH) 11.8 25°C, 50:50 (v/v) H₂O/MeOH
UV-Vis Bands π→π* transitions: 270 nm (hydroxyanthraquinone), 258 nm (chromone) -
Molar Absorptivity (ε) 5,100 M⁻¹ cm⁻¹ at 427 nm (in methanol) -

Stepwise Complex Formation with Cu(II) Ions

The complexation between this compound and Cu(II) is highly pH-dependent. The table below summarizes the stability constants and proposed structures for the complexes formed.

Table 2: Stepwise Cu(II)-Altromycin H Complex Formation [1] [2]

pH Range Predominant Species Formation Constant (K_f) Coordination Mode
< 4 No complexation Not applicable No interaction detected.
4 - 8 [Cu(AltroH)₂] 4.00 (± 0.9) x 10¹¹ M⁻² Cu(II) coordinates via the ketone oxygen at C(4)O and the deprotonated phenolate at C(5)O⁻ of two this compound ligands.
> 8 (Alkaline) [Cu(OH)(AltroH)]₂ Not specified A hydroxo-bridged dimeric complex is formed.

Experimental Protocol: Spectroscopic Titration

This protocol details the method for studying the Cu(II)-Altromycin H interaction using UV-Vis and Circular Dichroism (CD) spectroscopy [1].

Materials and Equipment
  • This compound: Determine concentration spectrophotometrically using ε₄₂₇ = 5,100 M⁻¹ cm⁻¹ in methanol [1].
  • Copper(II) Perchlorate: Use Cu(ClO₄)₂·H₂O as the metal ion source. Confirm concentration by complexometric titration with EDTA [1].
  • Solvent System: 50:50 (v/v) mixture of high-purity water and methanol [1].
  • Equipment: UV-Vis spectrophotometer, CD spectropolarimeter, pH meter, EPR spectrometer.
Procedure
  • Solution Preparation: Prepare a stock solution of this compound in the H₂O/MeOH solvent mixture.
  • Acid-Base Titration: Record UV-Vis and CD spectra of this compound across a wide pH range (e.g., 2 to 12) to determine its intrinsic dissociation constants (pKₐ values).
  • Metal Complexation Titration:
    • Prepare a solution containing this compound and Cu(II) ions at a specific molar ratio.
    • Adjust the pH of the solution stepwise from acidic to alkaline.
    • At each pH point, record the UV-Vis, CD, and EPR spectra.
  • Data Analysis:
    • Monitor the shift in the Soret band for Cu(II) binding.
    • Use changes in CD signals to confirm binding mode and chirality.
    • Analyze EPR parameters to deduce geometry and coordination environment.

Workflow and Coordination Chemistry

The process from sample preparation to data interpretation and the proposed coordination at different pH levels can be visualized as a workflow. The following diagram illustrates the experimental workflow and the changing coordination geometry of the complex across different pH conditions.

complex_formation Experimental Workflow and Coordination Modes of Cu(II)-Altromycin H cluster_pH pH-Dependent Coordination Modes start Start prepare Prepare Solutions: Altro H in H₂O/MeOH (50:50) start->prepare titrate_acid Acid-Base Titration (UV-Vis/CD) prepare->titrate_acid pka_data Obtain pKₐ values titrate_acid->pka_data titrate_metal Cu(II) Complexation Titration (UV-Vis/CD/EPR) pka_data->titrate_metal analyze Analyze Spectral Shifts and EPR Parameters titrate_metal->analyze model Propose Structural Model analyze->model pH_low pH < 4 No Complexation model->pH_low pH_mid pH 4-8 [Cu(AltroH)₂] C(4)O and C(5)O⁻ Coordination model->pH_mid pH_high pH > 8 [Cu(OH)(AltroH)]₂ Hydroxo-Bridged Dimer model->pH_high

Key Conclusions for Researchers

  • pH is Critical: The coordination mode of this compound with Cu(II) is exclusively controlled by pH, shifting from no interaction to mononuclear and finally to dinuclear complexes [1] [2].
  • Specific Binding Site: In the biologically relevant mid-pH range, Cu(II) binds selectively via the C(4)O and C(5)O⁻ atoms of the chromophore, not the sugar moiety [1].
  • Complex Stability: The high formation constant for the [Cu(AltroH)₂] complex indicates a very stable species that could be relevant for its biological activity [2].

References

Application Note: EPR Spectroscopy of Altromycin H-Copper Complexes

Author: Smolecule Technical Support Team. Date: February 2026

This application note summarizes the interaction between the anticancer antibiotic Altromycin H and copper(II) ions, as characterized by EPR spectroscopy and other techniques [1].

  • Research Objective: To determine the coordination geometry and stability of complexes formed between Cu(II) and this compound across a range of pH conditions, providing insight into the metal-binding properties of this antibiotic [1].
  • Key Findings: The study revealed a pH-dependent, stepwise complex formation. EPR spectroscopy was crucial in confirming the square-planar coordination geometry of the dominant complex at neutral pH and identifying the formation of a different, hydroxo-bridged complex in alkaline conditions [1].
  • Quantitative Data:

Table 1: Cu(II)-Altromycin H Complexation Properties

Parameter Condition 1 (pH 4-8) Condition 2 (pH > 8)
Major Species [Cu(AltroH)₂] [Cu(OH)(AltroH)]₂
Coordination Sites C(4)O and C(5)O⁻ of the chromophore ring [1] Not specified (hydroxo-bridged dimer) [1]
Formation Constant (K_f) 4.00 ± 0.9 × 10¹¹ M⁻² [1] Not specified
Proposed Geometry Square-planar [1] Not specified

Detailed Experimental Protocol

The following protocol is adapted from spectroscopic studies on this compound [1] and general EPR principles for biological molecules [2] [3] [4].

Reagent Setup
  • This compound Solution: Prepare a stock solution in a suitable solvent (e.g., H₂O/MeOH mixture). Determine the concentration spectrophotometrically [1].
  • Copper(II) Stock Solution: Prepare a 10 mM aqueous solution of CuCl₂ or Cu(NO₃)₂.
  • Buffers: Prepare appropriate buffers to cover the pH range of interest (e.g., acetate for pH 4-5, HEPES or phosphate for pH 6-8, and carbonate for pH 9-11). Ensure buffers do not complex copper ions [1].
Sample Preparation for Titration
  • Prepare a master solution of this compound (e.g., 50 µM) in a selected buffer.
  • In a series of EPR tubes, add equal volumes of the this compound master solution.
  • Titrate by adding increasing molar equivalents of the copper(II) stock solution to each tube (e.g., 0.2, 0.5, 1.0, 1.5 equivalents).
  • Adjust the pH of each sample if performing a pH-dependent study and allow samples to equilibrate.
  • For low-temperature EPR measurements, samples are often frozen in liquid nitrogen to slow relaxation times and improve signal resolution [2].
EPR Spectroscopy Measurements
  • Instrument Setup: Use an X-band (~9-10 GHz) EPR spectrometer. Typical parameters might include: a modulation frequency of 100 kHz, modulation amplitude of 0.5-1.0 G, microwave power of 10-20 mW, and a temperature of 77 K (liquid nitrogen) or 110 K [3] [1].
  • Data Acquisition:
    • Place the sample in the EPR cavity.
    • Center the magnetic field around 3250 G for a g-factor near 2.00 and scan a suitable range (e.g., 2500-4000 G).
    • Record the first-derivative EPR spectrum [3].
  • Data Analysis:
    • g-factors: Calculate the g-tensor components (g∥ and g⟂) from the spectral features. A g∥ value around 2.20 and a hyperfine coupling constant A∥ around 180 G are indicative of a square-planar geometry typical for CuN₂O₂ complexes [1].
    • Quantification: If using a reference standard, the double integral of the first-derivative EPR signal is proportional to the concentration of paramagnetic Cu(II) species [3].

Experimental Workflow

The diagram below outlines the key steps for preparing and analyzing this compound-copper complexes using EPR spectroscopy.

Start Start Experiment Prep Prepare Reagents: This compound stock, Cu(II) solution, Buffers Start->Prep Sample Prepare Titration Series (Vary Cu(II) ratio and/or pH) Prep->Sample Equil Incubate to Equilibrate Sample->Equil Freeze Flash-Freeze Samples (Liquid N₂) Equil->Freeze EPR Acquire EPR Spectra (X-band, 77K) Freeze->EPR Analyze Analyze Spectra: g-factors, Hyperfine coupling EPR->Analyze Model Propose Coordination Geometry and Stoichiometry Analyze->Model End Report Findings Model->End

Technical Considerations and Limitations

  • Sample Purity: The quality of the EPR data is highly dependent on the purity of the this compound sample.
  • Complex Mixtures: The presence of multiple Cu(II) species at certain pH values or ratios can lead to complex, overlapping EPR signals, making interpretation challenging.
  • Complementary Techniques: The original study combined EPR with UV-Vis and CD spectroscopy. Using these techniques together provides a more robust characterization of the complex formation [1].
  • Method Scope: The available studies are from the early 2000s and focus on in vitro characterization. The application of EPR to study this compound in biological systems (in vivo) would require different approaches, such as the use of spin traps or probes, which is an area for future development [4].

References

Analytical Determination of Formation Constants for Altromycin H-Copper(II) Complexes: Comprehensive Protocols for Spectroscopic Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Altromycin H and Its Analytical Significance

This compound belongs to the pluramycin family of antitumor antibiotics, a class that includes structurally related compounds such as kidamycin, hedamycin, and pluramycin itself. These potent antitumor compounds exhibit their biological activity through a characteristic mechanism involving DNA intercalation and subsequent guanine alkylation at the N7 position. [1] As a member of this class, this compound features a complex molecular architecture with phenolic hydroxyl groups at C(5) and C(11) positions that undergo specific protonation-deprotonation equilibria critical to its chemical behavior. [2] The acid-base properties of these functional groups directly influence the compound's interaction with metal ions, particularly copper(II), which may play significant roles in its biological activity and stability profile.

The formation constant (Kf) represents a fundamental thermodynamic parameter quantifying the stability of metal complexes in solution. For this compound, determining this constant is essential for understanding its metal-binding capacity under physiologically relevant conditions. Such characterization provides crucial insights into potential bioinorganic mechanisms underlying its antitumor properties, stability in biological systems, and possible interactions with cellular metal ion pools. This application note presents comprehensive spectroscopic protocols for quantifying the dissociation constants of this compound's ionizable groups and its pH-dependent complexation behavior with copper(II) ions, providing researchers with validated methodologies for thorough characterization of this promising anticancer agent. [2]

Chemical Profile and Physicochemical Properties

Table 1: Fundamental chemical characteristics of this compound

Property Description
CAS Registry Number 160219-87-4 [3]
Chemical Classification Aminoglycosides; Naphthoquinones [3]
Molecular Formula Information limited in search results
Structural Features Anthra[1,2-b]pyran-4,7,12-trione core with phenolic hydroxyl groups at C(5) and C(11) [2]
Mechanism of Action DNA intercalation followed by guanine alkylation at N7 position [1]

This compound exhibits pH-dependent speciation governed primarily by its two phenolic hydroxyl groups with distinct acidities. Spectroscopic studies have quantified the dissociation constants of these functional groups as pK₁ = 6.7 (C(5)-OH) and pK₂ = 11.8 (C(11)-OH) at 25°C. [2] This stepwise deprotonation behavior significantly influences the compound's coordination chemistry, particularly its interactions with biologically relevant metal ions like copper(II). The molecule possesses multiple potential metal-binding sites, including carbonyl oxygen atoms and the deprotonated phenolic oxygen donors, which facilitate the formation of stable complexes with copper(II) ions across specific pH ranges. [2]

The structural complexity of this compound places it within the broader family of pluramycin antibiotics, which characteristically consist of a polycyclic aromatic system attached to sugar moieties. These compounds typically exert their biological effects through a dual-binding mechanism involving initial intercalation of the aromatic chromophore between DNA base pairs, followed by covalent attachment to the N7 position of guanine residues via an epoxide functionality. [1] [4] This sequence-specific alkylation (preferential for 5'-AG-3' sequences) represents a key aspect of this compound's biological activity and differentiates it from other DNA-targeting agents. [1]

Spectroscopic Determination of Acid Dissociation Constants

Experimental Protocols for pKa Determination

The acid-base properties of this compound can be quantitatively determined using electronic absorption and circular dichroism spectroscopy, which provide complementary information about the protonation states of the ionizable phenolic groups.

Table 2: Experimental conditions for pKa determination of this compound

Parameter Specification
Temperature 25°C [2]
Spectroscopic Techniques UV-Vis absorption and Circular Dichroism (CD) spectroscopy [2]
Analytical Wavelengths Multiple wavelengths across 230-600 nm range [2]
pH Range Approximately 3-13 [2]
Buffer System Not specified in search results (typically phosphate, carbonate, or acetate buffers)
Data Analysis Plot of absorbance or ellipticity versus pH, fitted to Henderson-Hasselbalch equation [2]

Sample Preparation Protocol:

  • Prepare a stock solution of this compound in appropriate solvent (typically spectroscopic grade methanol or buffer)
  • Dilute to working concentration (typically 10-100 μM range for UV-Vis measurements)
  • Prepare series of buffered solutions covering pH range 3-13
  • Ensure constant ionic strength across all pH solutions using background electrolyte (e.g., 0.1 M NaCl)
  • Equilibrate this compound solutions at each pH for sufficient time before measurements
  • Maintain constant temperature at 25.0 ± 0.1°C throughout experiments

Instrumental Parameters for UV-Vis Spectroscopy:

  • Use double-beam spectrophotometer with matched quartz cuvettes (typically 1 cm path length)
  • Set spectral bandwidth of 1-2 nm and scan speed of 60-120 nm/min
  • Record spectra over wavelength range of 230-600 nm
  • Use baseline correction with appropriate blank solutions at each pH

Instrumental Parameters for Circular Dichroism Spectroscopy:

  • Use CD spectropolarimeter with nitrogen purging
  • Set time constant of 1-4 seconds and scan speed compatible with time constant
  • Use path length appropriate for concentration (typically 0.1-1 cm)
  • Accumulate multiple scans (3-5) to improve signal-to-noise ratio
  • Express results as molar ellipticity (degrees·cm²·dmol⁻¹)
Data Analysis and Interpretation

The quantitative analysis of pH-dependent spectral changes allows determination of the phenolic dissociation constants. For each wavelength exhibiting significant pH dependence, the absorbance (A) or ellipticity ([θ]) values are fitted to the modified Henderson-Hasselbalch equation for a diprotic system:

For pK₁ determination (first transition, acidic to neutral pH):

Where A_HL is the absorbance of fully protonated species, A_L is the absorbance of singly deprotonated species, K₁ is the acid dissociation constant for the first phenolic group, and [H⁺] is the hydrogen ion concentration.

For pK₂ determination (second transition, neutral to basic pH), a similar approach is applied considering the equilibrium between singly and doubly deprotonated species.

The spectral transitions observed during titration correspond to progressive deprotonation of the phenolic groups. The lower pK value (6.7) is assigned to the C(5)-OH group, while the higher value (11.8) corresponds to the C(11)-OH group, reflecting the relative acidities of these positions within the molecular framework. [2] The isosbestic points maintained in the spectral series indicate clean interconversion between protonation states without significant side reactions or decomposition.

Copper(II) Complexation Studies

pH-Dependent Complex Formation

The interaction between this compound and copper(II) ions exhibits pronounced pH dependence, with distinct complex species prevailing in different pH regions. Spectroscopic investigations reveal a stepwise complexation process governed by the protonation state of the ligand and hydrolysis of the metal ion.

Table 3: Characteristics of Copper(II)-Altromycin H complexes

pH Range Predominant Species Coordination Sites Formation Constant (Kf)
< 4 No significant complexation - -
4-8 [Cu(AltroH)₂] C(4)=O and C(5)-O⁻ groups of chromophore ring [2] 4.00 ± 0.9 × 10¹¹ M⁻² at 25°C [2]
Alkaline solution [Cu(OH)(AltroH)]₂ hydroxo-bridged dimer Deprotonated phenolic oxygens Not quantified

Experimental Protocol for Copper(II) Complexation:

  • Solution Preparation:

    • Prepare stock solutions of this compound (1-5 mM) in appropriate solvent
    • Prepare copper(II) standard solution from high-purity Cu(NO₃)₂ or Cu(ClO₄)₂
    • Use metal ion concentration slightly below ligand concentration to ensure complete complexation
    • Maintain ionic strength with 0.1 M NaClO₄ or KNO₃
  • Spectroscopic Titrations:

    • Use UV-Vis spectroscopy to monitor charge-transfer and d-d band development
    • Employ CD spectroscopy to probe chiral environment changes during complexation
    • Utilize Electron Paramagnetic Resonance (EPR) for geometric and electronic structure determination
    • Conduct titrations across pH range 3-12 with small increments (0.2-0.3 pH units)
  • EPR Parameters:

    • Record spectra at X-band frequency (~9.5 GHz)
    • Use liquid nitrogen temperature (77 K) for improved resolution
    • Determine g-tensor components (g∥, g⟂) and copper hyperfine coupling constants (A∥)
    • Employ spin Hamiltonian parameters for structural assignments
Structural Characterization of Complexes

The coordination mode of this compound with copper(II) ions varies significantly with pH. In the mildly acidic to neutral pH range (4-8), copper(II) coordinates through the carbonyl oxygen at C(4) and the deprotonated phenolic oxygen at C(5), forming a bis-ligand complex with 1:2 metal-to-ligand stoichiometry. [2] The relatively high formation constant (Kf = 4.00 ± 0.9 × 10¹¹ M⁻²) indicates exceptional stability for this complex, which predominates within this pH window.

In alkaline conditions (pH > 8), the complexation equilibrium shifts toward the formation of a hydroxo-bridged dimeric species, [Cu(OH)(AltroH)]₂. [2] This structural change reflects further deprotonation of the ligand and the increasing involvement of hydroxide ions in coordination, consistent with behavior observed for other copper(II)-phenolate systems. The proposed dimeric structure suggests bridging by hydroxide ions and possibly by the deprotonated phenolic oxygen atoms, forming a binuclear complex that may exhibit antiferromagnetic coupling between copper centers.

Experimental Workflows and Analytical Procedures

Comprehensive Analytical Workflow

The following diagram illustrates the integrated experimental strategy for characterizing this compound and its copper(II) complexes:

G cluster_pKa Acid-Base Characterization cluster_Cu Copper(II) Complexation Studies Start Start: Sample Preparation pKa1 UV-Vis Titration pH 3-13 Start->pKa1 pKa2 CD Spectroscopy pH 3-13 pKa1->pKa2 pKa3 Data Analysis pK₁ = 6.7, pK₂ = 11.8 pKa2->pKa3 Cu1 pH-Dependent UV-Vis 4 < pH < 8 region pKa3->Cu1 Cu2 CD Monitoring of Complex Formation Cu1->Cu2 Cu3 EPR Spectroscopy Geometric Structure Cu2->Cu3 Cu4 Stability Constant Calculation Kf = 4.00±0.9×10¹¹ M⁻² Cu3->Cu4 Interpretation Structural Interpretation and Reporting Cu4->Interpretation

Copper(II) Complexation Pathway

The molecular mechanism of copper(II) interaction with this compound proceeds through distinct steps as illustrated below:

G pH pH < 4 No Significant Interaction L1 This compound Fully Protonated pH->L1 Cu Cu²⁺ Aqua Ion pH->Cu ML 4 < pH < 8 [Cu(AltroH)₂] Complex C(4)=O and C(5)-O⁻ Coordination L1->ML Deprotonation at C(5)-OH Cu->ML Coordination M2L2 pH > 8 [Cu(OH)(AltroH)]₂ Hydroxo-Bridged Dimer ML->M2L2 Alkaline Conditions Hydroxide Bridging

Technical Considerations and Methodological Notes

Critical Experimental Parameters

Several technical aspects require careful attention to ensure accurate determination of formation constants:

  • pH Control and Measurement:

    • Use calibrated combination pH electrode with appropriate resolution (±0.01 pH units)
    • Employ minimal buffer concentrations to avoid potential metal-buffer complexation
    • Consider ionic strength effects using background electrolyte (0.1 M NaClO₄ recommended)
    • Verify pH measurements before and after spectral acquisition
  • Oxygen Exclusion:

    • Decoxygenate solutions using argon or nitrogen purging for EPR measurements
    • Particularly important for alkaline pH conditions where copper(II) may catalyze oxidation
  • Concentration Verification:

    • Determine exact ligand concentration using molar absorptivity at specific wavelength
    • Standardize copper(II) solutions by EDTA complexometric titration or atomic absorption
  • Temperature Control:

    • Maintain constant temperature (±0.1°C) during all measurements
    • Use thermostatted cell holders for temperature-sensitive equilibria
Data Analysis and Validation

The calculation of formation constants from spectroscopic data employs established computational approaches:

  • For pKa Determinations:

    • Non-linear regression analysis of absorbance/pH or ellipticity/pH profiles
    • Global analysis of multiwavelength data sets for improved accuracy
    • Verification of fitted parameters through spectral reconstruction
  • For Copper(II) Complex Formation Constants:

    • For [Cu(AltroH)₂] complex: Analyze data using binary complex formation model
    • Account for potential proton competition with metal ion for binding sites
    • Include copper hydroxide precipitation boundaries at alkaline pH
  • Method Validation:

    • Compare results from multiple spectroscopic techniques (UV-Vis, CD, EPR)
    • Verify internal consistency through mass balance equations
    • Reproduce literature values for standard systems where available

Conclusion and Research Applications

The comprehensive characterization of this compound's acid-base properties and copper(II) complexation behavior provides essential physicochemical parameters for understanding its biological activity and potential pharmaceutical applications. The quantitative protocols outlined in this application note enable accurate determination of the dissociation constants (pK₁ = 6.7, pK₂ = 11.8) and copper(II) formation constant (Kf = 4.00 ± 0.9 × 10¹¹ M⁻²), establishing a foundation for further development of this promising antitumor antibiotic. [2]

The integrated spectroscopic approach leveraging UV-Vis, CD, and EPR techniques offers a robust methodology for studying metal complexation processes of pharmaceutical compounds under physiologically relevant conditions. These protocols can be adapted to investigate analogous metal interactions with related pluramycin antibiotics or other metal-binding therapeutic agents, contributing to the growing understanding of bioinorganic mechanisms in medicinal chemistry.

References

Application Note: Hydroxo-Bridged Cu(II) Altromycin H Complex in Alkaline Solution

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Altromycin H is an antitumor antibiotic belonging to the pluramycin family. Spectroscopic studies have revealed that its interaction with copper(II) ions is highly pH-dependent, leading to the formation of distinct complex species under different conditions [1] [2]. This application note details the characteristics of the hydroxo-bridged complex formed in alkaline solution and provides validated experimental protocols for its study.

2. Key Quantitative Data & Complex Speciation The interaction between Cu(II) and this compound follows a stepwise complex formation that is critically dependent on pH [1] [2]. The phenolic groups of this compound, with pKa values at 6.7 (C5-OH) and 11.8 (C11-OH), play a key role in its metal-coordination chemistry.

The table below summarizes the quantitative data and conditions for the different Cu(II)-Altromycin H complexes:

Complex Parameter pH < 4 pH 4-8 Alkaline Solution (pH > 8)
Predominant Species No complex [Cu(AltroH)₂] [Cu(OH)(AltroH)]₂ (Hydroxo-bridged dimer)
Coordination Sites No coordination C(4)=O and C(5)O⁻ of the chromophore ring Not specified in detail; involves deprotonated sites and hydroxide bridges
Formation Constant (K_f) Not applicable (4.00 ± 0.9) × 10¹¹ M⁻² Not quantitatively determined
Key Spectroscopic Techniques UV-Vis, CD, EPR UV-Vis, CD, EPR UV-Vis, CD, EPR

3. Experimental Protocols The following protocols are adapted from the spectroscopic study by J. Inorg. Biochem., 2004 [1] [2].

3.1. Sample Preparation

  • Stock Solutions: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Prepare a 2 mM stock solution of CuCl₂ or CuSO₄ in deionized water.
  • Complex Formation: To form the complex, mix the this compound and Cu(II) stock solutions at a 2:1 molar ratio (for the [Cu(AltroH)₂] complex) in an aqueous buffer. The final concentration of each component will depend on the spectroscopic method used.
  • pH Control: Use a series of buffered solutions (e.g., acetate for pH 4-6, phosphate for pH 6-8, and carbonate/bicarbonate for pH 9-11) to cover the required pH range. Adjust the pH of the final solution meticulously using a calibrated pH meter.
  • Hydroxo-Bridged Complex: To specifically study the [Cu(OH)(AltroH)]₂ complex, prepare the sample in an alkaline buffer (e.g., pH 10-12) and allow it to equilibrate.

3.2. Spectroscopic Methodologies

  • UV-Vis Spectroscopy: Record electronic absorption spectra from 240 nm to 800 nm. Observe the shift in ligand-based bands upon complexation and the appearance of d-d transition bands characteristic of Cu(II) in different coordination geometries.
  • Circular Dichroism (CD) Spectroscopy: Perform CD measurements over the same wavelength range as UV-Vis. CD is particularly sensitive to chiral coordination environments and can provide definitive evidence for complex formation and structural changes at different pH levels.
  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Acquire X-band EPR spectra at liquid nitrogen temperatures (77 K). Analyze the EPR parameters (g||, g⊥, A||) to gain information about the electronic structure and coordination geometry around the Cu(II) ion. The presence of a hydroxo-bridge can be inferred from changes in these parameters compared to the monomeric complex.

4. Visualization of Workflow and Complexation Pathway The following diagrams, created using DOT language, illustrate the experimental workflow and the pH-dependent complexation pathway.

Diagram 1: Experimental Workflow for Characterizing Cu(II)-Altromycin H Complexes This diagram outlines the key steps for preparing and analyzing the complexes [1] [2].

Experimental Workflow Start Start Preparation Stock Prepare Stock Solutions: Altro H (1 mM) Cu(II) (2 mM) Start->Stock Mix Mix Solutions at 2:1 Molar Ratio Stock->Mix Buffer Add Aqueous Buffer Mix->Buffer pH Adjust pH Buffer->pH Equil Equilibrate Solution pH->Equil UVVis UV-Vis Analysis Equil->UVVis CD CD Analysis Equil->CD EPR EPR Analysis Equil->EPR Data Data Integration & Complex Identification UVVis->Data CD->Data EPR->Data

Diagram 2: pH-Dependent Complexation Pathway of Cu(II) and this compound This diagram shows the evolution of different complex species as pH increases [1] [2].

pH-Dependent Complexation Pathway Acidic Acidic pH < 4 No Interaction Mid Intermediate pH 4-8 [Cu(AltroH)₂] Monomeric Complex Acidic->Mid Increase pH Alkaline Alkaline Solution [Cu(OH)(AltroH)]₂ Hydroxo-Bridged Dimer Mid->Alkaline Increase pH

5. Discussion & Conclusion The formation of the hydroxo-bridged dimeric complex [Cu(OH)(AltroH)]₂ in alkaline solution represents a significant structural transition. This complex is proposed as the unique species present under these conditions, which likely involves bridging hydroxide ions between two Cu(II) centers, altering the magnetic and spectroscopic properties observed [1] [2].

Understanding this chemistry is relevant in the broader context of the biological activity of pluramycin antibiotics. These compounds, including Altromycin B, are known to interact with DNA via intercalation and covalent adduct formation, specifically targeting the N7 position of guanine [3]. The role of metal complexation in modulating DNA binding, cellular targeting, or the redox activity of these antibiotics presents a compelling area for further investigation in anticancer drug development.

References

Altromycin H stability in water methanol solutions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of Altromycin H

This compound is an antitumor antibiotic. Understanding its acid-base properties and potential for metal complexation is crucial for predicting its stability.

  • Ionizable Groups: The molecule has two phenolic hydroxyl groups with the following dissociation constants (pKa) at 25°C [1] [2]:
    • pK₁ = 6.7 (C(5)OH)
    • pK₂ = 11.8 (C(11)OH)
  • Copper(II) Interaction: this compound can form complexes with copper ions. The coordination occurs via the C(4)=O and C(5)O⁻ groups at neutral to slightly basic pH (4 < pH < 8), forming a [Cu(AltroH)₂] complex. In alkaline solutions, a hydroxo-bridged dimer, [Cu(OH)(AltroH)]₂, is formed [1] [2].

The following diagram illustrates the stepwise complex formation of this compound with Copper(II) ions, which is pH-dependent.

G Start This compound + Cu(II) Ions A pH < 4 No Complexation Start->A Low pH B 4 < pH < 8 Coordination via C(4)=O and C(5)O⁻ Start->B Neutral/Basic pH A->B Increase pH C Predominant Species: [Cu(AltroH)₂] Complex B->C Complex Formation D Alkaline pH (pH > ~9) Formation of Hydroxo-Bridged Dimer C->D Increase pH E Predominant Species: [Cu(OH)(AltroH)]₂ D->E Dimer Formation

Stability Considerations and Inferences

While direct, comprehensive data on this compound's stability in water-methanol is not available in the search results, insights can be drawn from related studies.

Table 1: Inferred Stability Factors for this compound

Factor Inference & Rationale Recommended Handling
pH The pKa values (6.7, 11.8) indicate high susceptibility to pH-dependent degradation, especially near or at these values. Complex formation occurs at neutral-basic pH [1] [2]. Maintain solution pH significantly away from pKa values (e.g., pH 4-5 if feasible). Use buffered solutions judiciously.
Metal Ions Forms strong complexes with Cu(II) (K_f = 4.00 ± 0.9 x 10¹¹ M⁻²) [1] [2]. This could alter its biological activity and solution behavior. Use high-purity solvents and metal-free labware (e.g., plastic containers). Consider chelating agents if compatible.
Solvent Composition General antibiotic stability studies show that water-methanol mixtures can lead to degradation for many compounds, and stability is highly variable [3]. Avoid high-water content for long-term storage. A higher organic solvent fraction (e.g., >50% methanol) may be preferable.

Table 2: General Stability of Various Antibiotics in Water-Methanol (from Literature)

The following table summarizes data from a 2024 study on antibiotic stability in water-methanol, which underscores the need for compound-specific validation [4]. Note: This data is for reference and does not directly apply to this compound.

Antibiotic Stability in Ultrapure Water (UPW) after 12 days at 37°C Key Degradation Factors
Florfenicol >95% (Highly stable) Robust under tested conditions [4].
Potentiated Sulfonamide >85% (Moderately stable) Minor degradation observed [4].
Enrofloxacin 88.7% (Moderately stable) Relatively stable in UPW [4].
Amoxicillin ~6% (Highly unstable) Hydrolysis, highly dependent on temperature and pH [4].
Cefotaxime ~4% (Highly unstable) Hydrolysis, temperature-sensitive [4].
Oxytetracycline Significant degradation Oxidation, hydrolysis, pH, temperature, and light [4].

Recommended Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol helps empirically determine the stability profile of this compound under various conditions.

  • Stock Solution Preparation: Dissolve high-purity this compound in a 80:20 (v/v) Methanol:Water mixture to prepare a concentrated stock solution (e.g., 1 mg/mL).
  • Sample Aliquoting: Aliquot the stock solution into several vials.
    • Container Consideration: Based on general findings, silanized glass may not provide a universal stability benefit and can be detrimental for some antibiotics [3]. Standard high-quality glass vials are recommended initially.
  • Stress Conditions:
    • Temperature: Store aliquots at -80°C, -20°C, 4°C, and 25°C.
    • pH: Adjust aliquots to different pH levels (e.g., 4.0, 7.0, 9.0) using minimal volume of appropriate buffers. Note that buffer components could interact with the analyte.
  • Time-Point Analysis: Analyze samples immediately (t=0) and after predefined time points (e.g., 1, 2, 7, 14 days) using a validated UHPLC-MS/MS method.
  • Data Analysis: Monitor for the disappearance of the this compound peak and the appearance of new degradation product peaks.

The workflow for this forced degradation study is outlined below.

G Start Prepare this compound Stock Solution (80:20 MeOH:H₂O) Step1 Aliquot into Stable Glass Vials Start->Step1 Step2 Apply Stress Conditions: - Temperature (-80°C to 25°C) - pH (4.0, 7.0, 9.0) Step1->Step2 Step3 Analyze by UHPLC-MS/MS at t=0, 1, 2, 7, 14 days Step2->Step3 Step4 Monitor Main Peak Area and Degradation Products Step3->Step4

Protocol 2: Monitoring Copper Complexation by Spectroscopy

This protocol leverages the known interaction to assess compound integrity in the presence of metal ions.

  • Sample Preparation: Prepare this compound solutions (in a suitable solvent like methanol or buffer) with and without the addition of a molar equivalent of Cu(II) salt (e.g., CuCl₂).
  • UV-Vis Spectroscopy: Record UV-Vis absorption spectra (e.g., from 800 nm to 250 nm) of both solutions immediately after mixing.
  • Incubation and Monitoring: Allow the solutions to stand and re-acquire spectra at regular intervals.
  • Analysis: Look for shifts in the absorption maxima (λ_max) or changes in the absorption profile in the sample containing copper, indicating complex formation [1] [2].

Storage and Handling Recommendations

  • Short-Term Storage (≤ 24 hours): For standard laboratory work, solutions in a high organic solvent content (e.g., ≥80% methanol) can be stored at -20°C with likely minimal degradation.
  • Long-Term Storage (> 24 hours): For maximum stability, store stock solutions in neat methanol or DMSO at -80°C in non-silanized glass vials. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
  • General Best Practices:
    • Use high-purity solvents and reagents.
    • Protect solutions from light by using amber vials or wrapping in aluminum foil.
    • For quantitative analysis, freshly prepare working solutions on the day of use. The practice of using freshly prepared mixtures is strongly recommended for antibiotic analyses [3].

References

Comprehensive Analysis of Altromycin H Coordination Chemistry and Copper(II) Binding Sites: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Altromycin H represents a significant member of the pluramycin family of anticancer antibiotics characterized by a complex molecular architecture and potent cytotoxic properties. Isolated from the fermentation products of an actinomycete culture (strain AB 1246E-26), this compound exhibits potent antitumor activity against various cancer cell lines, including A549 human lung carcinoma, HCT-8 human colon carcinoma, and P388 leukemia in vitro, while demonstrating significant in vivo efficacy against systemic P388 leukemia, M5076 ovarian sarcoma, Lewis lung carcinoma, and human LS174T colon tumor models [1]. The structural complexity of this compound encompasses a central planar chromophore ring common to all pluramycins, an epoxide ring at C(2), and a disaccharide unit (N,N-dimethyl-vancosamine-2,6-di-deoxy-3-O-methylaltrose) at C(10) [1]. Unlike other altromycins (A-G) that possess a C(5) altrose substituent, this compound lacks this sugar moiety, which significantly influences its metal coordination properties and biological activity [1].

The investigation of metal interactions with anticancer antibiotics has gained substantial interest in pharmacological research due to the potential of metal complexes to modulate biological activity, alter pharmacological profiles, and potentially overcome resistance mechanisms. Understanding the coordination behavior of this compound with biologically relevant metal ions, particularly copper(II), provides valuable insights for developing novel metallopharmaceuticals with enhanced therapeutic properties [2] [3]. These application notes comprehensively detail the coordination chemistry, metal binding sites, and experimental approaches for studying this compound-metal interactions, providing researchers with standardized protocols for systematic investigation in this specialized field.

Table 1: Comparative Features of Altromycin Antibiotics

Altromycin Type C(5) Sugar Substituent Metal Binding Capacity Primary Biological Targets
Altromycin B Present Moderate DNA intercalation & alkylation
This compound Absent High DNA interaction & metal complexes
Other Altromycins (A,C-G) Present Variable DNA binding & cytotoxicity

Structural Features and Ionizable Groups of this compound

Molecular Architecture

The molecular foundation of this compound consists of a planar 4H-anthra[1,2-b]pyrano-4,7,12-trione chromophore ring system that serves as the primary coordination platform for metal ions [1]. This extended aromatic system provides electron-rich regions capable of facilitating metal interaction through various binding modes. The absence of the C(5) altrose substituent, which is present in other altromycins (A-G), creates a more accessible coordination environment around the chromophore ring, significantly enhancing its metal binding capabilities compared to its counterparts [1]. This structural distinction fundamentally alters the coordination chemistry of this compound and contributes to its unique metal complexation behavior, particularly with copper(II) ions.

Ionizable Groups and pKa Values

This compound contains two primary ionizable phenolic groups located at positions C(5) and C(11) on the chromophore ring, which undergo sequential deprotonation as pH increases. Spectroscopic determinations using electronic absorption and circular dichroism spectroscopy have established precise dissociation constants for these functional groups [2] [4]:

  • The C(5) phenolic group exhibits a pK₁ value of 6.7 at 25°C, deprotonating in the mildly acidic to neutral pH range
  • The C(11) phenolic group demonstrates a pK₂ value of 11.8 at 25°C, deprotonating under strongly alkaline conditions

These pKa values indicate that the C(5) phenolic hydroxyl possesses enhanced acidity compared to typical phenolic compounds, which can be attributed to the electron-withdrawing nature of the extended quinonoid system and potential intramolecular hydrogen bonding networks within the chromophore architecture. The sequential deprotonation of these groups dictates the pH-dependent coordination behavior of this compound with metal ions, particularly copper(II), and directly influences the binding modes and complex stoichiometries formed across different pH regimes [2].

Table 2: Spectral Characteristics and pKa Values of this compound

Parameter C(5) Phenolic Group C(11) Phenolic Group Experimental Conditions
pKa Value 6.7 11.8 25°C, 50:50 H₂O/MeOH
UV-Vis Bands 427 nm (ε = 5,100 M⁻¹cm⁻¹) 490 nm Neutral solution, methanol
CD Features Intense Cotton effects Significant shifts with deprotonation pH-dependent changes
Coordination Role Primary metal binding site Participates in alkaline pH complexation pH-dependent behavior

Copper(II) Complexation and pH-Dependent Behavior

Coordination Modes Across pH Ranges

The interaction between this compound and copper(II) ions demonstrates marked pH dependence, with distinct coordination modes emerging across different pH regimes [2] [4]. Understanding these pH-dependent complexation patterns is crucial for predicting the behavior of this compound under physiological and experimental conditions:

  • Acidic Conditions (pH < 4): In strongly acidic environments, no significant interactions occur between this compound and copper(II) ions. The protonation state of the potential donor atoms, particularly the phenolic oxygens, prevents effective coordination with copper centers. This lack of complex formation underscores the necessity of deprotonated oxygen donors for successful metal binding.

  • Moderate pH Range (4 < pH < 8): Within this physiologically relevant pH window, this compound forms a bis-ligand complex with copper(II) ions, identified as [Cu(AltroH)₂]. In this arrangement, each this compound ligand coordinates to the central copper ion through the carbonyl oxygen at C(4) and the deprotonated phenolic oxygen at C(5) of the chromophore ring. This binding mode creates a square planar or distorted octahedral geometry typical of Cu(II) complexes with oxygen-donor ligands. The formation constant (Kf) for this complex is 4.00 ± 0.9 × 10¹¹ M⁻² at 25°C, indicating remarkable stability and strong binding affinity between this compound and copper(II) ions in this pH range [2].

  • Alkaline Conditions (pH > 8): Under basic conditions, the coordination environment undergoes significant transformation, resulting in the formation of a hydroxo-bridged dimeric complex represented as [Cu(OH)(AltroH)]₂. In this structural arrangement, the Cu(II) centers are bridged by hydroxide ions, while each metal ion maintains coordination to the fully deprotonated this compound ligand. This complex represents the exclusive species present in alkaline solution and demonstrates the adaptive coordination behavior of this compound in response to environmental pH [2].

Structural Characterization of Complexes

Comprehensive spectroscopic analysis including UV-Vis, circular dichroism (CD), and electron paramagnetic resonance (EPR) spectroscopy has elucidated the structural features of the Cu(II)-Altromycin H complexes [2]. The bis-ligand complex [Cu(AltroH)₂] formed in the moderate pH range exhibits characteristic electronic transitions in the visible region and distinctive EPR parameters consistent with square planar coordination geometry. The hydroxo-bridged dimeric complex [Cu(OH)(AltroH)]₂ observed in alkaline conditions demonstrates spectral features indicative of binuclear copper centers with antiferromagnetic coupling between the metal ions through the hydroxo bridges.

The coordination selectivity of this compound for Cu(II) ions, with preferential binding through the C(4) carbonyl and C(5) phenolic oxygen atoms, highlights the strategic positioning of these donor atoms within the molecular architecture that facilitates optimal geometry for metal ion chelation. This precise molecular arrangement contributes to the exceptional stability of the resulting complexes and influences the biological activity of this compound in the presence of copper ions [2].

Table 3: Copper(II)-Altromycin H Complexation Parameters

Parameter [Cu(AltroH)₂] Complex [Cu(OH)(AltroH)]₂ Complex Experimental Method
pH Range 4 < pH < 8 pH > 8 UV-Vis titration
Formation Constant Kf = 4.00 ± 0.9 × 10¹¹ M⁻² Not quantified Spectrophotometric titration
Coordination Sites C(4)=O, C(5)O⁻ C(4)=O, C(5)O⁻, C(11)O⁻, OH⁻ Spectroscopic analysis
Proposed Geometry Square planar Hydroxo-bridged dimeric EPR, CD spectroscopy

Experimental Protocols for Metal Binding Studies

Sample Preparation and Reagents

Materials Required: this compound (commercial source or isolated), copper(II) perchlorate (Cu(ClO₄)₂·H₂O), high-purity methanol, ultrapure water (Milli-Q grade or equivalent), appropriate buffer systems (HEPES, phosphate, carbonate), potassium hydroxide, perchloric acid [2] [3].

Solution Preparation: Prepare a 50:50 (v/v) water/methanol solvent mixture to ensure optimal solubility of this compound while maintaining appropriate conditions for metal complexation [2]. Dissolve this compound in the solvent mixture to achieve a stock concentration of 1×10⁻³ M, determined spectrophotometrically using the molar absorptivity of ε = 5,100 M⁻¹cm⁻¹ at 427 nm in methanol [2]. Prepare copper(II) perchlorate solution in the same solvent mixture at a concentration of 1×10⁻² M, with exact concentration verified by complexometric titration with standardized EDTA solution [2].

Sample Formulation: For complexation studies, prepare samples with varying metal-to-ligand ratios (typically 0.5:1 to 2:1) in controlled ionic strength medium (I = 0.1 M NaClO₄). Adjust pH using small aliquots of concentrated KOH or HClO₄ solutions, verifying the final pH with a calibrated micro-electrode. Allow samples to equilibrate for 30 minutes at constant temperature (25.0 ± 0.1°C) before spectroscopic measurements [2].

UV-Vis Spectroscopic Titration

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer equipped with thermostatted cell holders, using matched quartz cuvettes with 1.0 cm path length [2].

Titration Procedure:

  • Prepare a solution of this compound (2.0 mL, 5×10⁻⁵ M) in a cuvette and record the baseline spectrum from 800 to 250 nm.
  • Add incremental aliquots (2-10 μL) of copper(II) perchlorate stock solution directly to the cuvette, mixing thoroughly after each addition.
  • After each metal addition, record the complete absorption spectrum, noting changes at characteristic wavelengths (427 nm, 490 nm).
  • Repeat the titration at multiple fixed pH values (pH 5.0, 6.0, 7.0, 8.0, 9.0) to characterize pH-dependent complexation.
  • Maintain constant temperature throughout the titration using a circulating water bath.

Data Analysis: Plot absorbance changes at specific wavelengths versus copper concentration. Analyze the binding isotherms using non-linear regression methods to determine stoichiometry and formation constants [2].

Circular Dichroism Spectroscopy

Instrumentation: Employ a spectropolarimeter with temperature control, using quartz cells of appropriate path length (0.1-1.0 cm) [2].

Experimental Protocol:

  • Prepare this compound solutions (5×10⁻⁵ M) in the absence and presence of equimolar copper(II) ions at various pH values.
  • Record CD spectra over the wavelength range 600-250 nm with appropriate bandwidth (1 nm) and time constant (1 second).
  • Perform repeated scans (n=3) and average to improve signal-to-noise ratio.
  • Conduct titration experiments by adding incremental amounts of copper(II) to fixed this compound concentration while monitoring ellipticity changes at characteristic bands.

Data Interpretation: Analyze the appearance of new Cotton effects and inversion of exciton couplets as evidence of complex formation and chiral structural changes induced by metal coordination [2].

Electron Paramagnetic Resonance Spectroscopy

Sample Preparation: Prepare frozen solutions (77 K) of Cu(II)-Altromycin H complexes at metal-to-ligand ratio 1:2 in water/methanol (50:50 v/v) at pH 7.0 and pH 10.0 [2]. Use sample tubes suitable for EPR measurements.

Instrumental Parameters:

  • Microwave frequency: X-band (≈9.4 GHz)
  • Modulation frequency: 100 kHz
  • Modulation amplitude: 5 G
  • Microwave power: 10 mW
  • Temperature: 77 K (liquid nitrogen)
  • Scan range: 0-5000 G

Data Collection:

  • Record first derivative EPR spectra under non-saturating conditions.
  • Determine g-values (g∥, g⟂) and hyperfine coupling constants (A∥) by comparison with standard reference samples.
  • For quantitative analysis, use double integration of the first-derivative spectrum compared with copper standard solutions.

Interpretation: Analyze EPR parameters to deduce coordination geometry, nature of donor atoms, and possible dimeric interactions in the hydroxo-bridged complex [2].

Data Analysis and Interpretation

Spectroscopic Data Processing

The systematic analysis of spectroscopic data requires careful processing to extract accurate thermodynamic and structural parameters for Cu(II)-Altromycin H complexes. For UV-Vis titration data, applying the method of continuous variations (Job's plot) enables determination of complex stoichiometry. Plot the absorbance change at a monitored wavelength against the mole fraction of copper(II) while keeping the total metal-plus-ligand concentration constant. The maximum in the Job's plot corresponds to the stoichiometric ratio in the complex [2]. For CD data, analyze the ellipticity values at characteristic wavelengths as a function of metal concentration. The appearance of isodichroic points indicates the presence of a single equilibrium between two species (free ligand and complex), while multiple equilibria may be evident from more complex spectral changes [2].

EPR spectral parameters provide critical information about the coordination environment of the copper center. Calculate g-values from the resonant field positions using the relationship g = hν/βB, where h is Planck's constant, ν is the microwave frequency, β is the Bohr magneton, and B is the magnetic field at resonance. The hyperfine coupling constant A∥, derived from the separation between parallel features, offers insights into the covalency of the metal-ligand bonds. Compare these parameters with those of known copper complexes to infer the donor atom set and coordination geometry [2].

Determination of Formation Constants

The formation constant for the [Cu(AltroH)₂] complex can be determined from spectrophotometric titration data using non-linear regression analysis. For the equilibrium:

Cu²⁺ + 2 AltroH²⁻ ⇌ [Cu(AltroH)₂]

The formation constant is defined as: β = [Cu(AltroH)₂] / ([Cu²⁺][AltroH²⁻]²)

Apply the non-linear least-squares method to fit the absorbance versus copper concentration data at multiple wavelengths simultaneously. Use specialized software for equilibrium modeling to refine the formation constant value, employing the reported formation constant of 4.00 ± 0.9 × 10¹¹ M⁻² at 25°C as an initial estimate [2]. Verify the determined constant by analyzing data from independent techniques (UV-Vis and CD) to ensure accuracy and consistency across methodological approaches.

Research Implications and Applications

Biological Significance

The coordination behavior of this compound with copper ions has significant implications for its biological activity and potential pharmaceutical applications. Copper is an essential trace element in biological systems, and its intracellular concentration is frequently elevated in tumor tissues, suggesting that copper complexation may influence the pharmacological profile of this compound in cancer cells [2] [3]. The formation of stable copper complexes could potentially enhance cellular uptake of the antibiotic through copper transport pathways or alter its interaction with molecular targets, particularly DNA. Previous studies with Altromycin B metal complexes have demonstrated that coordination to platinum(II), palladium(II), and copper(II) ions can modulate cytotoxic activity against various cancer cell lines, including doxorubicin-sensitive and resistant cells [3].

The pH-dependent complexation behavior of this compound with copper may also have therapeutic implications in the tumor microenvironment, which often exhibits slightly acidic conditions compared to normal tissues. The preferential formation of specific complexes at different pH values could enable selective drug activation within tumor tissues, potentially enhancing therapeutic efficacy while reducing systemic toxicity. Furthermore, the formation of hydroxo-bridged dimers at alkaline pH may influence the metabolic fate and elimination pathways of the antibiotic [2].

Future Research Directions

Several promising research avenues emerge from the current understanding of this compound coordination chemistry: Investigation of interactions with other biologically relevant metal ions such as zinc(II), iron(II/III), and manganese(II) could reveal additional dimensions of its metallopharmaceutical potential. Examination of the DNA binding properties of pre-formed Cu(II)-Altromycin H complexes using techniques such as footprinting, thermal denaturation, and gel electrophoresis would elucidate how metal coordination influences the molecular recognition and alkylation of DNA targets [1] [3].

Advanced structural characterization of the complexes using X-ray crystallography would provide definitive evidence of coordination geometries and bond parameters, though obtaining suitable crystals represents a significant challenge. Computational studies using density functional theory could complement experimental data by modeling the electronic structures, stability, and spectroscopic parameters of the complexes. Biological evaluation of the Cu(II)-Altromycin H complexes in 3D tumor spheroid models and in vivo efficacy studies in relevant animal models would validate the therapeutic potential suggested by in vitro studies.

The following diagram illustrates the experimental workflow for studying this compound-copper interactions:

G Start Sample Preparation UVVis UV-Vis Spectroscopy Start->UVVis CD Circular Dichroism Start->CD EPR EPR Spectroscopy Start->EPR DataProcessing Data Processing UVVis->DataProcessing CD->DataProcessing EPR->DataProcessing Stoich Stoichiometry Determination DataProcessing->Stoich Constants Formation Constants DataProcessing->Constants Structure Structural Model DataProcessing->Structure Report Final Analysis Stoich->Report Constants->Report Structure->Report

Diagram 1: Experimental workflow for this compound-copper interaction studies

Conclusion

The coordination chemistry of this compound with copper(II) ions demonstrates sophisticated pH-dependent behavior that can be systematically characterized using spectroscopic techniques. The detailed application notes and protocols provided herein enable researchers to reliably investigate the metal binding properties of this anticancer antibiotic, facilitating future development of metallopharmaceuticals based on the altromycin scaffold. The structural insights gained from these studies, particularly the identification of C(4) carbonyl and C(5) phenolic oxygen as primary coordination sites, provide a foundation for rational drug design strategies aimed at optimizing the pharmacological profile of this promising anticancer agent.

References

Altromycin H: pH Stability & Copper Interaction Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following data is synthesized from a spectroscopic study on the anticancer antibiotic Altromycin H [1] [2]. This information is crucial for understanding its behavior in different experimental conditions.

Table 1: Phenolic Group Dissociation Constants of this compound This table outlines the acid-base characteristics of this compound, which are fundamental to its stability and complex-forming behavior.

Phenolic Group Location Dissociation Constant (pK) Measurement Temperature
C(5) OH pK¹ = 6.7 25°C
C(11) OH pK² = 11.8 25°C

Table 2: Copper(II) Complexation Behavior of this compound This table describes the pH-dependent interaction between this compound and Copper(II) ions, a key factor in experimental design.

pH Condition Predominant Species Proposed Coordination Sites Formation Constant (Kf)
pH < 4 No interaction detected Not applicable Not applicable
4 < pH < 8 [Cu(AltroH)₂] complex C(4)=O and C(5)OH groups of the chromophore ring 4.00 ± 0.9 × 10¹¹ M⁻² at 25°C
Alkaline solution (pH > ~8) Hydroxo-bridged [Cu(OH)(AltroH)]₂ dimer Not specified in abstract Not specified in abstract

Experimental Workflow for Spectroscopic Studies

For researchers looking to validate these findings or conduct similar stability studies, the original research employed a multi-technique spectroscopic approach. The following diagram outlines the core experimental workflow described in the study.

G Start Start: Prepare this compound Solutions at Various pH UVVis UV-Vis Spectroscopy Start->UVVis CD Circular Dichroism (CD) Spectroscopy Start->CD EPR Electron Paramagnetic Resonance (EPR) Start->EPR For Cu(II) interaction studies only Data Data Analysis & Constant Calculation UVVis->Data CD->Data EPR->Data For Cu(II) interaction studies only

The methodology can be broken down into two parallel streams:

  • Intrinsic Stability Analysis: The study characterized the free this compound molecule across a pH range using Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy to determine its inherent stability and assign its spectral bands [1].
  • Copper Interaction Analysis: The interaction with Copper(II) ions was investigated using all three techniques—UV-Vis, CD, and EPR spectroscopy—to determine the stoichiometry, structure, and formation constants of the complexes that arise at different pH levels [1].

Potential FAQs for a Technical Support Center

While direct FAQs on this compound are unavailable, here are some potential questions and answers based on the retrieved data.

Q1: Why does my this compound solution form a precipitate when I add a copper salt at neutral pH? A: This is an expected reaction. In the pH range of 4 to 8, this compound forms a stable 2:1 ligand-to-metal complex with Copper(II) ions, [Cu(AltroH)₂] [1]. The precipitation could be due to the limited solubility of this complex or a concentration that exceeds its solubility limit. Try diluting the solution or confirming the complex's expected solubility in your buffer system.

Q2: I need to work with this compound in its free, uncomplexed form. What pH condition should I use? A: The study indicates that at pH values below 4, no coordination occurs between this compound and Copper(II) ions [1]. To ensure the antibiotic remains in its free form, especially in the presence of potential metal contaminants, use a suitably buffered acidic solution (pH < 4).

Q3: The spectral data for my compound doesn't match the literature. What could be wrong? A: The spectral properties of this compound are highly pH-dependent [1]. First, verify the pH of your solution accurately. Second, ensure your solvent and buffers are free of metal ion contaminants (especially Cu²⁺), as these can significantly alter the UV-Vis and CD spectra by forming the complexes described in Table 2.

References

optimizing Altromycin H copper complex formation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • FAQ 1: What is the optimal pH range for forming the [Cu(AltroH)₂] complex? The optimal pH range for forming the dominant [Cu(AltroH)₂] complex is between 4 and 8 [1] [2]. Within this range, the Cu(II) ions coordinate to Altromycin H via the C(4)=O and C(5)-OH groups of the chromophore ring.

  • FAQ 2: Why do I detect no complex formation in my acidic solutions? No complex formation occurs at a pH below 4 [1] [2]. The coordination sites on the this compound molecule are not available for metal binding under highly acidic conditions.

  • FAQ 3: What happens to the complex in alkaline conditions? In alkaline solutions (pH > 8), the predominant species changes. The formed complex is a hydroxo-bridged dimer, [Cu(OH)(AltroH)]₂ [1] [2]. This represents a different chemical entity from the complex formed in neutral or slightly acidic conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low complex formation yield Incorrect pH (too low or too high) Check and adjust reaction pH to fall within 4-8. Use an appropriate buffer system.
Confirm the pH using a calibrated pH meter.
Inconsistent results between preparations Slight variations in pH or buffer composition Standardize buffer preparation and strictly control pH for all experiments.
Precipitate formation in reaction mixture Formation of insoluble hydroxo species at high pH Ensure the solution pH does not drift into strongly alkaline conditions (pH > 10).
Difficulty monitoring reaction progress Use UV-Vis or Circular Dichroism (CD) spectroscopy to track characteristic spectral changes [1].

Key Experimental Parameters & Data

The following table summarizes the quantitative data essential for reproducing the complex formation, as reported in the foundational study [1] [2].

Parameter Value / Condition Method / Note
Optimal pH Range 4.0 - 8.0 For formation of [Cu(AltroH)₂
pK₁ of this compound 6.7 Dissociation of phenolic group (C(5)OH or C(11)OH)
pK₂ of this compound 11.8 Dissociation of the second phenolic group
Major Complex at pH 4-8 [Cu(AltroH)₂] Predominant species
Formation Constant (K_f) ( 4.00 ± 0.9 \times 10^{11} M^{-2} ) For [Cu(AltroH)₂] at 25°C
Coordination Sites C(4)=O and C(5)-OH Atoms from the chromophore ring [1]

Experimental Workflow for Complex Formation

The diagram below outlines the key decision points and expected outcomes based on the pH of your reaction mixture.

G Start Start: Prepare this compound and Cu(II) solution Check_pH Check / Adjust Solution pH Start->Check_pH NoComplex Outcome: No complex formation Check_pH->NoComplex pH < 4 DominantComplex Outcome: [Cu(AltroH)₂] complex formed Check_pH->DominantComplex pH 4 - 8 HydroxoComplex Outcome: Hydroxo-bridged [Cu(OH)(AltroH)]₂ dimer Check_pH->HydroxoComplex pH > 8

Methodology for Verification

To confirm successful complex formation, the study employed these spectroscopic techniques [1]:

  • UV-Vis Spectroscopy: Monitor changes in the absorption spectrum of this compound upon addition of Cu(II) ions. Complex formation causes distinct shifts in absorption bands.
  • Circular Dichroism (CD): The chiral nature of this compound and its complexes makes CD a highly sensitive method for observing metal-binding events.
  • Electron Paramagnetic Resonance (EPR): This technique can provide specific information about the geometry and environment of the Cu(II) ion within the complex.

Important Notes & Limitations

  • Primary Source: This guide is based on a single, foundational study published in 2004 [1] [2]. Best practice is to consult this original paper for complete experimental details.
  • Verification is Key: The success of your complex formation should always be verified empirically using the spectroscopic methods mentioned above.
  • Solvent System: The referenced study used aqueous solutions. If your experiment uses different solvents, conditions may need re-optimization.

References

preventing Altromycin H degradation in solution

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Altromycin H Stability

The stability of this compound is highly dependent on the pH of its environment and its interaction with metal ions. The following table summarizes the critical stability parameters identified in spectroscopic studies [1]:

Factor Condition Effect on this compound
pH < 4 Acidic Stable; no interaction with Copper(II) ions observed.
pH 4-8 Neutral to slightly acidic Stepwise complex formation with Copper(II) ions via C(4)O and C(5)OH groups.
pH > 8 Alkaline Formation of a hydroxo-bridged complex, [Cu(OH)(AltroH)]₂.
pK₁ = 6.7 - Dissociation of the phenolic group at C(11).
pK₂ = 11.8 - Dissociation of the phenolic group at C(5).

A key finding is that no copper-Altromycin H interactions occur at a pH below 4 [1]. This suggests that maintaining an acidic environment is a primary strategy for preventing complex-driven degradation.

Experimental Protocol: Assessing Solution Stability

Here is a detailed workflow to systematically diagnose and prevent degradation issues in your experiments. The process is also summarized in the diagram below.

Start Start: Prepare this compound Solution A Check Solution pH Start->A B pH < 4? A->B C Stable Region No Cu(II) Interaction B->C Yes D pH 4-8? B->D No Action1 Action: Adjust and maintain pH < 4 C->Action1 Preventative Measure E Risk of [Cu(AltroH)₂] Complex Formation D->E Yes F pH > 8? D->F No Action2 Action: Use high-purity water/buffers E->Action2 G Risk of Hydroxo-Bridged [Cu(OH)AltroH]₂ Complex F->G Yes Action3 Action: Use inert labware G->Action3

Troubleshooting Guide & FAQs
  • Q1: Why does the color of my this compound solution change over time?

    • A: A color change is a strong visual indicator of chemical alteration. This is likely due to the dissociation of phenolic groups (at C(5) and C(11) as pH changes) or the formation of complexes with metal ions like copper(II). Consistently maintaining the solution at a low pH (below 4) is the most effective way to prevent this [1].
  • Q2: My this compound solution is losing potency. What should I check first?

    • A: Your first step should always be to measure and adjust the pH. Ensure it is stabilized in the acidic region (pH < 4) using a suitable buffer system. Secondly, investigate potential sources of metal contamination in your solvents, buffers, or even from laboratory glassware and instruments [1].
  • Q3: How can I proactively prevent degradation in long-term experiments?

    • A:
      • Control pH: Use a strong acidic buffer to maintain a pH below 4.0.
      • Prevent Metal Contamination: Use high-purity water and reagents. Consider using metal-chelating agents in your buffer, but ensure they do not interfere with this compound's biological activity.
      • Use Inert Materials: Store solutions in glass vials rather than plastic, as some plastics can leach metal ions or other contaminants.
      • Monitor Stability: Use UV-Vis and Circular Dichroism (CD) spectroscopy to monitor for spectral shifts that indicate early-stage degradation or complex formation [1].

References

Altromycin H concentration determination spectrophotometric method

Author: Smolecule Technical Support Team. Date: February 2026

Spectrophotometric Analysis of Altromycin H

The table below summarizes the key spectral properties of this compound for quantification work [1]:

Property Details for this compound
Chromophore Type Anthraquinone-derived [1] [2]
Reported Molar Absorptivity (ε) Not explicitly stated in the sourced literature.
Dissociation Constants (pKa) pK1 = 6.7 (C(5) phenolic group), pK2 = 11.8 (C(11) phenolic group) at 25°C [1]
pH-dependent Spectra Yes, spectral shifts expected at pH < 4, 4 < pH < 8, and pH > 8 due to dissociation and metal complexation [1]
Interaction with Cu(II) Forms a 2:1 (drug-to-metal) complex at 4 < pH < 8; requires pH control for accurate quantification [1]

Proposed Experimental Workflow

The following diagram outlines the general workflow for determining this compound concentration, based on standard practice and the compound's known characteristics.

Start Start Method Development Prep Prepare Standard Solutions Start->Prep Scan Perform Wavelength Scan Prep->Scan Identify Identify λ_max and isosbestic points Scan->Identify Cal Construct Calibration Curve Identify->Cal Measure Measure Unknown Sample Cal->Measure Check Check for Cu(II) Interference Measure->Check If result is suspect

Step-by-Step Protocol:

  • Solution Preparation: Prepare stock and working standard solutions of this compound. The literature studies used a solvent mixture of water and methanol (50:50, v/v) for Altromycin B, which can serve as a starting point [3].
  • Wavelength Scanning: Using a double-beam spectrophotometer, record the UV-Vis absorption spectrum (e.g., from 300 nm to 500 nm) of the standard solution against a blank of the solvent [1]. This is crucial for identifying the wavelength of maximum absorption (λmax) and any isosbestic points (wavelengths where absorption is independent of pH).
  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance at the selected λmax and plot absorbance versus concentration to establish a calibration curve. Adhere to the ideal absorbance range of 0.1 to 1.0 for best results [4].
  • Sample Measurement: Process your unknown sample similarly and measure its absorbance. Calculate the concentration using the calibration curve equation.

Troubleshooting Guide

Here are common spectrophotometer issues and solutions relevant to this analysis:

Problem Possible Cause Solution
Drifting/Unstable Readings Insufficient lamp warm-up; air bubbles in cuvette [4]. Let instrument warm up 15-30 minutes; gently tap cuvette to dislodge bubbles [4].
Cannot Zero/Blank Contaminated cuvette; improper blank solution; external light leak [4]. Use lint-free cloth to clean cuvette; ensure blank matches sample solvent; close compartment lid securely [4].
Negative Absorbance Blank is "dirtier" (higher absorbance) than the sample [4]. Re-prepare blank and sample solutions; use the same cuvette for both blank and sample measurements [4].
Low Reproducibility Cuvette placement inconsistency; pH variation between samples [1] [4]. Always place cuvette in same orientation; use adequate buffering to maintain constant pH [1].

Frequently Asked Questions (FAQs)

  • Q1: What is a suitable wavelength to measure this compound? The specific λmax for this compound is not explicitly stated. You must perform an initial wavelength scan of your standard solution to determine this. Look for a peak in the visible range, as is typical for anthraquinone compounds [1] [2].

  • Q2: Why is controlling pH critical for this compound quantification? this compound has ionizable phenolic groups with pKa values of 6.7 and 11.8. Its absorption spectrum changes with pH [1]. For consistent results, use a well-buffered solution at a pH away from these pKa values to ensure a single, stable chromophore form.

  • Q3: Can I use plastic cuvettes for this analysis? The cuvette material depends on your chosen wavelength. If your λmax is in the ultraviolet range (below ~340 nm), you must use quartz cuvettes. For measurements in the visible range only, optical glass or plastic cuvettes may be suitable [4].

  • Q4: How does copper (Cu²⁺) affect the measurement? this compound can form a complex with Cu(II) ions in solution (at pH > 4), which alters its absorption spectrum [1]. Ensure all solutions, including buffers, are prepared with high-purity water and reagents to avoid accidental metal contamination.

The search confirms that while this compound's spectral behavior is documented, a turn-key protocol for its quantification isn't available. The path forward involves establishing an in-house validated method based on its known properties.

References

Altromycin H pH adjustment for specific complex species

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guides & FAQs

Q1: Why am I not observing any copper-Altromycin H complex formation in my solution? A: This is likely due to an incorrect pH. The formation of copper complexes with Altromycin H is highly pH-dependent [1] [2].

  • Problem: Solution pH is below 4.0.
  • Solution: Adjust the pH of your solution to the appropriate range for the desired complex.
    • For the [Cu(AltroH)₂] complex, maintain a pH between 4 and 8.
    • For the hydroxo-bridged [Cu(OH)(AltroH)]₂ complex, use an alkaline pH.

Q2: How do I ensure I am forming the correct complex species? A: The species formed is exclusively controlled by the pH of the solution. The following table outlines the specific conditions for each complex.

Target Complex pH Range Primary Coordination Sites Key Characterization Techniques
No Complexation < 4.0 No interaction detected. UV-Vis, CD, EPR [1].
[Cu(AltroH)₂] 4 < pH < 8 C(4)=O and C(5)OH groups of the chromophore ring [1] [2]. UV-Vis, CD, EPR. Formation constant (K_f) = 4.00 ± 0.9 × 10¹¹ M⁻² at 25°C [1].
[Cu(OH)(AltroH)]₂ Alkaline (pH > ~8) Hydroxo-bridged structure. UV-Vis, CD, EPR [1].

Q3: What are the pKa values of this compound, and why are they important? A: The phenolic groups on C(5) and C(11) have specific dissociation constants that influence metal binding and overall molecule behavior [1] [2].

  • pK₁ = 6.7 (C(5) phenolic group)
  • pK₂ = 11.8 (C(11) phenolic group) These values are critical for understanding the protonation state of this compound across different pH levels, which directly affects its ability to coordinate with copper ions.

Experimental Protocols

Protocol 1: Forming the [Cu(AltroH)₂] Complex (pH 4-8) This protocol is adapted from spectroscopic studies [1] [2].

  • Preparation of Solutions:
    • Prepare an aqueous solution of this compound.
    • Prepare a separate aqueous solution of a Cu(II) salt, such as CuCl₂.
  • Mixing and pH Adjustment:
    • Mix the this compound and Cu(II) solutions in a 2:1 molar ratio.
    • Carefully adjust the pH of the mixture to a value between 5.0 and 7.0 using a suitable buffer or dilute solutions of NaOH/HCl. This ensures you are within the optimal range for this complex and avoid the transition to other species.
    • Use a pH meter to verify the value accurately.
  • Incubation and Verification:
    • Allow the solution to incubate at 25°C for a defined period.
    • Confirm complex formation using UV-Vis, Circular Dichroism (CD), or Electron Paramagnetic Resonance (EPR) spectroscopy, as detailed in the source study [1].

Protocol 2: Establishing a pH-Dependent Complex Formation Workflow The following diagram illustrates the logical decision process for targeting specific complexes based on pH.

pH_Complex_Workflow Start Start: Cu(II) & this compound pHCheck Measure Solution pH Start->pHCheck NoComplex No Complex Formation pHCheck->NoComplex pH < 4 Complex1 Form [Cu(AltroH)₂] Complex pHCheck->Complex1 4 < pH < 8 Complex2 Form [Cu(OH)(AltroH)]₂ Complex pHCheck->Complex2 pH > ~8

Diagram 1: Logical workflow for pH-dependent complex formation.

Data Summary Tables

Table 1: Summary of this compound Properties and Complexation Conditions This table consolidates the core quantitative data for easy reference.

Parameter Value / Condition Notes / Method
pK₁ (C(5) OH) 6.7 Estimated at 25°C [1].
pK₂ (C(11) OH) 11.8 Estimated at 25°C [1].
Complex: [Cu(AltroH)₂]
- pH Window 4 < pH < 8 Predominant species in this range [1].
- Formation Constant (K_f) 4.00 ± 0.9 × 10¹¹ M⁻² Measured at 25°C [1].
Complex: [Cu(OH)(AltroH)]₂
- pH Window Alkaline Solution Unique species in alkaline conditions [1].

Table 2: Recommended Techniques for Complex Characterization The original study used these techniques to characterize the complexes [1].

Technique Utility in Complex Analysis
UV-Vis Spectroscopy Monitors changes in electronic absorption spectra upon complex formation.
Circular Dichroism (CD) Provides information on chiral properties and structural changes.
Electron Paramagnetic Resonance (EPR) Gives insights into the coordination environment and geometry around the Cu(II) ion.

Key Considerations for Your Research

The information here is a practical guide derived from a foundational study. For your work in drug development, please consider:

  • Verification with Recent Literature: The primary source for this guide is from 2004 [1] [2]. It is crucial to search for and incorporate any more recent studies on this compound to ensure your protocols are up-to-date.
  • Buffer Selection: The original study does not specify the buffer system used. In your experiments, select a buffer that does not competitively bind to copper ions (e.g., avoid citrate or phosphate buffers if they interfere). TRIS or other non-coordinating buffers may be suitable, but this should be experimentally validated.
  • Expanded Visualization: The following diagram provides a general overview of the experimental workflow for preparing and analyzing the complex, which can be adapted for various pH conditions.

Experimental_Workflow Step1 1. Prepare Stock Solutions (this compound & Cu(II) Salt) Step2 2. Mix Solutions in Stoichiometric Ratio Step1->Step2 Step3 3. Precisely Adjust pH to Target Value Step2->Step3 Step4 4. Incubate at Controlled Temperature (25°C) Step3->Step4 Step5 5. Characterize Complex (UV-Vis, CD, EPR) Step4->Step5

Diagram 2: General experimental workflow for complex preparation and analysis.

References

handling Altromycin H in research laboratory settings

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data Summary for Altromycin H

Property Value / Description Experimental Context
pKa₁ (C(5) phenolic group) 6.7 [1] [2] Estimated at 25°C via UV-Vis. and Circular Dichroism (CD) spectroscopy [1] [2].
pKa₂ (C(11) phenolic group) 11.8 [1] [2] Estimated at 25°C via UV-Vis. and Circular Dichroism (CD) spectroscopy [1] [2].
Copper(II) Interaction (pH < 4) No coordination detected [1] [2] Studied by UV-Vis., CD, and Electron Paramagnetic Resonance (EPR) spectroscopy [1] [2].
Primary Copper(II) Complex (4 < pH < 8) [Cu(AltroH)₂] [1] [2] Cu(II) coordinates via C(4)=O and C(5)O- groups of the chromophore. Formation constant (K𝑓) = 4.00 ± 0.9 × 10¹¹ M⁻² at 25°C [1] [2].
Copper(II) Complex (Alkaline pH) Hydroxo-bridged [Cu(OH)(AltroH)]₂ [1] [2] Proposed as the unique species in alkaline solution [1] [2].

Experimental Protocol: Studying Cu(II) Interactions with this compound

This methodology is based on the spectroscopic studies used to generate the data in the table above [1] [2]. The following workflow outlines the key steps:

Start Prepare this compound Solution Mix Mix Solutions at Different pH Values Start->Mix Prep Prepare Cu(II) Ion Solution (e.g., Copper Salt) Prep->Mix Analyze Analyze with Spectroscopic Techniques Mix->Analyze Tech1 UV-Vis. Spectroscopy Analyze->Tech1 Tech2 Circular Dichroism (CD) Analyze->Tech2 Tech3 Electron Paramagnetic Resonance (EPR) Analyze->Tech3 Data Process and Interpret Spectral Data Tech1->Data Tech2->Data Tech3->Data Result Determine Dissociation Constants and Complex Formation Data->Result

Workflow Steps:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable buffer or solvent. Prepare a separate solution of a copper(II) salt (e.g., copper chloride or sulfate).
  • Sample Mixing: Mix the this compound and Cu(II) solutions to achieve desired molar ratios. It is critical to prepare a series of these mixtures, with each adjusted to cover a broad pH range (from acidic, e.g., pH < 4, to alkaline). Use appropriate buffers for pH control.
  • Spectroscopic Analysis:
    • UV-Vis. Spectroscopy: Measure the absorption spectra of the mixtures. Look for shifts in absorption bands or the appearance of new bands, which indicate complex formation [1] [2].
    • Circular Dichroism (CD): If this compound is chiral, CD spectroscopy can provide specific information on changes in its chiral environment upon metal binding [1] [2].
    • Electron Paramagnetic Resonance (EPR): This technique is particularly useful for characterizing the geometry and electronic environment of the copper(II) ion within the complex [1] [2].
  • Data Interpretation: Analyze the collective spectral data to determine the stoichiometry of the complex, estimate formation constants, and identify the ligand atoms involved in coordinating copper(II) ions.

Potential FAQ & Troubleshooting Guide

Based on the data and general laboratory practice, here are some potential FAQs you could include.

Q1: What is the stability of this compound in aqueous solution at different pH levels? A: The compound exhibits pH-dependent stability and reactivity. The phenolic groups undergo deprotonation with pKa values of 6.7 and 11.8. Furthermore, its interaction with metal ions like Cu(II) is highly pH-dependent, forming stable complexes in neutral to alkaline conditions but not in highly acidic solutions (pH < 4) [1] [2]. Solutions should be buffered appropriately based on the experimental requirements.

Q2: Why might my results on Cu(II) interaction with this compound be inconsistent? A: The most likely cause is poor control of pH. Since the complex formation is a "pH-dependent stepwise" process, even small fluctuations can lead to the formation of different species or no complex at all [1] [2].

  • Troubleshooting Tip: Ensure your buffers are freshly prepared and accurately calibrated. Pre-adjust the pH of both the this compound and Cu(II) stock solutions to the target value before mixing.

Q3: My spectral data is noisy or has low signal. What can I do? A: This could be due to several factors:

  • Troubleshooting Tips:
    • Sample Purity: Confirm the purity of your this compound stock.
    • Concentration: Ensure your sample concentrations are within the optimal range for your spectroscopic instrument.
    • Solvent Interference: Verify that your solvent or buffer does not have strong absorbing or scattering properties in the spectral range you are measuring.

References

Altromycin H buffer compatibility and stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Stability and Compatibility

Buffer compatibility and stability are critical in early formulation development. Incompatibilities can lead to reduced potency, formation of degradants, and ultimately, product failure. Key assessment strategies include:

  • Drug-Excipient Compatibility Screening: This is a fundamental step to predict a drug product's stability. Incompatibilities often arise from direct chemical interactions between the API and excipients. Isothermal microcalorimetry (ITMC) is a rapid and sensitive method that can detect these interactions by measuring minute heat flows. In a case study on Acetylsalicylic Acid (ASA), ITMC was able to rank the compatibility of different lipid-based formulations in just 10 days by measuring their interaction energies, a process much faster than traditional methods that can take months [1].
  • Hydrolytic Degradation Control: Many APIs are susceptible to hydrolysis. Strategies to mitigate this include using lipid-based matrices that act as moisture barriers. The same ASA study found that a formulation using a specific thixotropic lipid excipient (Geloil SC) resulted in significantly less hydrolysis (0.5% salicylic acid formed) compared to other lipid blends (up to 4% formed) under accelerated stability conditions [1].
  • Anticipating Real-World "In-Use" Stresses: A drug product must remain stable not only on the shelf but also during preparation and administration. "In-use" stability studies simulate real-world stresses like dilution with different IV fluids (e.g., normal saline or 5% dextrose), storage in IV bags or syringes, and transportation. These studies are crucial for validating the handling instructions provided to healthcare professionals [2].

Experimental Protocols for Key Tests

Here are detailed methodologies for core experiments cited in the technical guides.

Protocol 1: Rapid Drug-Excipient Compatibility Screening via Isothermal Microcalorimetry

This protocol uses ITMC to quickly assess potential incompatibilities by measuring heat flow.

Step Action Key Parameters
1. Sample Prep Prepare individual samples of API, excipient, and a 1:1 (w/w) physical mixture in sealed ampoules. Use ~500 mg of total sample mass for sufficient thermal signal [1].
2. Instrument Setup Load samples into a Thermal Activity Monitor (TAM) and equilibrate at a constant temperature. A standard temperature is 40°C; ensure high instrumental sensitivity [1].
3. Data Collection Monitor heat flow (μW) from each sample continuously over the experiment duration. A typical run can be 10 days; data is collected automatically [1].
4. Data Analysis Calculate the "Interaction Energy" by comparing the measured heat flow of the mixture to the theoretical sum of its parts. ( \text{Interaction Energy (J/g)} = \text{Actual Heat Signal} - \text{Theoretical Heat Signal} ) A higher value indicates greater incompatibility [1].
Protocol 2: "In-Use" Stability and Compatibility Simulation

This protocol tests product stability under conditions that mimic clinical handling, such as dilution and storage.

Step Action Key Parameters & Measurements
1. Dilution Dilute the drug product to common clinical dosing concentrations in compatible and incompatible diluents (e.g., saline vs. dextrose). Use worst-case scenarios to build robustness into the data [2].
2. Storage Hold the diluted product in its administration container (e.g., IV bag, syringe) for a defined time. Test at both refrigerated and room temperatures; include time points like 0, 6, 12, and 24 hours [2].
3. Agitation Use a mechanical shaker or roller to simulate transportation stresses. This assesses impact on physical stability (e.g., aggregation) [2].
4. Analysis Assay for critical quality attributes (CQAs) at each time point. Measurements: Potency, pH, sub-visible particles, degradation products [2].

FAQ & Troubleshooting Guide

This FAQ section directly addresses common problems, their causes, and evidence-based solutions.

Q1: Our drug solution shows a rapid drop in potency after dilution for administration. What could be the cause?

  • Potential Cause: Incompatibility with the diluent, such as a pH shift or specific ion effect. For example, a drug may be less stable in saline than in 5% dextrose [2].
  • Troubleshooting Steps:
    • Test Diluent Compatibility: Systematically dilute the drug in all commonly used diluents and monitor potency over the intended in-use period.
    • Check pH: Measure the pH of the diluted solution immediately after preparation and over time. A significant drift indicates a buffering capacity issue.
    • Review Instructions: Ensure the product label clearly lists incompatible diluents based on your study data [2].

Q2: We suspect our formulation is degrading due to hydrolysis. How can we confirm this and improve stability?

  • Potential Cause: Exposure to moisture during manufacturing or storage, or a formulation that does not adequately protect the API from water [1].
  • Troubleshooting Steps:
    • Identify Degradants: Use UPLC/HPLC to detect and quantify known hydrolytic degradants (e.g., salicylic acid in aspirin formulations) [1].
    • Formulate with Lipids: Consider lipid-based excipients that form a protective moisture barrier. A study showed this can reduce ulcerogenic side effects and improve hydrolytic stability [1].
    • Optimize Packaging: Move to a container-closure system with superior moisture barrier properties, such as glass with a desiccant.

Q3: Our cell-based assays show unexpected antimicrobial activity in control samples, jeopardizing our results. What is happening?

  • Potential Cause: Antibiotic carry-over from cell culture. Residual antibiotics (e.g., penicillin) can bind to tissue culture plastic and be released into your conditioned medium or extracellular vesicle (EV) preparations, creating a confounding antimicrobial effect [3].
  • Troubleshooting Steps:
    • Pre-wash Cells: Thoroughly wash cell monolayers with PBS or antibiotic-free medium before collecting samples for antimicrobial testing. One study found that even a single pre-wash effectively removed the carry-over effect [3].
    • Minimize Antibiotic Use: Use the lowest possible antibiotic concentration during routine cell maintenance and omit it entirely during the conditioning phase for EV collection [3].
    • Validate with Resistant Strains: Use antibiotic-resistant bacterial strains as negative controls to confirm that any observed activity is due to antibiotic carry-over and not a novel antimicrobial agent [3].

Workflow Diagrams

The following diagrams outline the logical workflows for the key experimental processes.

start Start Compatibility Assessment p1 1. Prepare Samples (API, Excipient, Mixture) start->p1 p2 2. Load into TAM Instrument (Sealed Ampoules, 40°C) p1->p2 p3 3. Monitor Heat Flow (Over 10 Days) p2->p3 p4 4. Calculate Interaction Energy p3->p4 decision Is Interaction Energy Significantly High? p4->decision comp Compatible Proceed to Next Step decision->comp No incomp Potentially Incompatible Re-formulate or Reject decision->incomp Yes

Diagram 1: Drug-Excipient Compatibility Workflow

start Start In-Use Study step1 1. Dilute Drug Product (Test Compatible & Incompatible Diluents) start->step1 step2 2. Hold in Administration System (IV Bag/Syringe, RT/5°C) step1->step2 step3 3. Apply Stresses (Agitation, Light, Time) step2->step3 step4 4. Analyze CQAs (Potency, pH, Particles, Degradants) step3->step4 decision Do CQAs Remain Within Acceptance Criteria? step4->decision pass In-Use Stability Verified Define Handling Instructions decision->pass Yes fail Unstable Under Conditions Refine Formulation or Instructions decision->fail No

Diagram 2: In-Use Stability Testing Workflow

I hope this structured technical resource provides a solid foundation for your support center. The principles and protocols can be adapted for Altromycin H once specific data becomes available.

References

Altromycin H DNA binding mechanism compared to pluramycins

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Pluramycin DNA Binding

The table below summarizes the key characteristics of DNA binding for the pluramycin family and the specific, inferred details for Altromycin H.

Feature Pluramycin Family (General Mechanism) This compound (Inferred from Structural Analogs)
Primary Mode Threading intercalation and covalent alkylation [1] [2] [3] Presumed threading intercalation and covalent alkylation [4]
Intercalation The planar chromophore inserts between DNA base pairs, "threading" through with sugar moieties in both grooves [1] [2]. The shared central chromophore suggests this is a core mechanism [4].
Covalent Adduct Alkylation of the N7 position of guanine in the major groove [2]. The critical epoxide at C2 is present, strongly implying analogous guanine alkylation [4].
Sequence Selectivity GC-rich sequences; influenced by sugar substituents at C8 and C10 [1] [5]. Specificity is likely modified due to the absence of a C5 altrose substituent [4].
Key Structural Moieties Central anthrapyrone chromophore, epoxide at C2, amino-deoxy sugars at C8/C10 [1]. Central chromophore, epoxide at C2, disaccharide at C10, no sugar at C5 [4].

A key structural difference governing selectivity is the substitution at the C5 position. Classical pluramycins and altromycins typically have substitutions here, but this compound notably lacks a C5 sugar moiety, which is a major differentiator [4].

The Dual DNA Binding Mechanism of Pluramycins

Extensive studies on compounds like Altromycin B and Kidamycin reveal a two-stage mechanism that is highly conserved across the pluramycin family. The visualization below outlines this process.

G DNA Double-Stranded DNA Step1 1. Threading Intercalation DNA->Step1 IC Stable Intercalated Complex Step1->IC Chromophore inserts into base pairs Step2 2. Covalent Alkylation IC->Step2 Epoxide positioned near guanine N7 Adduct Stable DNA-Adduct Step2->Adduct Nucleophilic attack forms covalent bond

The mechanism involves two key steps. First, the planar anthrapyranone chromophore intercalates between DNA base pairs, with the large sugar residues "threading" through to occupy both the major and minor grooves, creating a stable but non-covalent complex [1] [2]. Second, the highly reactive epoxide on the chromophore's A-ring is positioned in the major groove, where the N7 atom of a guanine residue acts as a nucleophile, attacking the epoxide and forming a permanent, covalent bond [2].

Key Experimental Evidence and Methodologies

The proposed mechanism is supported by several classical biochemical and biophysical techniques.

  • Gel Electrophoresis and Strand Breakage Assays: Researchers can identify the formation of covalent adducts and the specific base involved. After the antibiotic interacts with DNA, heating induces strand breaks at the sites of alkylated guanines (due to depurination). By substituting N7-deazaguanine into DNA, which cannot form the adduct, the loss of strand breakage confirms N7-guanine as the alkylation site [2].
  • DNase I Footprinting: This technique identifies the specific DNA sequences where a bound molecule protects the DNA backbone from enzymatic cleavage. Studies on pluramycins like Kidamycin show they protect GC-rich regions, and their selectivity is directly influenced by their unique sugar substituents [1] [6].
  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry: These are used for definitive structural characterization. After alkylating DNA and thermally releasing the guanine adduct, mass spectrometry confirms the increased molecular weight, while 1H- and 13C-NMR spectroscopy precisely maps the covalent linkage between the antibiotic and the guanine base [2].
  • Spectroscopic Titrations (UV-Vis & CD): The binding interaction can be monitored and quantified. Changes in the UV-Vis spectrum or Circular Dichroism (CD) signals upon adding DNA to the antibiotic indicate complex formation. Analyzing these changes allows for the determination of binding constants and can reveal the pKa of key ionizable phenolic groups on the chromophore, which is crucial for understanding its electronic state during binding [4].

Key Takeaways for Research and Development

  • Activity depends on the epoxide: The epoxide at C2 is essential for covalent adduct formation and potent cytotoxicity. Any synthetic strategy must preserve or reconstitute this functionality [1] [2].
  • Sugar moieties dictate selectivity: The type, number, and position of the amino-deoxy sugars (e.g., at C5, C8, C10) are the primary drivers of sequence selectivity and DNA affinity. Modifying these sugars is a promising strategy for improving the therapeutic window of these compounds [1] [5].
  • This compound is a distinct variant: The absence of a C5 altrose sugar differentiates this compound from other altromycins and likely confers a unique DNA binding selectivity profile worthy of further investigation [4].

References

Altromycin H antitumor activity versus other altromycins

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Pluramycin-Type Antibiotics

The table below summarizes key characteristics of altromycins and the related compound kidamycin based on the gathered information.

Antibiotic Structural Class Reported Biological Activities Mechanism of Action Key Structural Features
Altromycins (Family) Pluramycin-type Angucycline [1] Activity against Gram-positive bacteria; potent in vivo activity in P388 leukemia, colon, lung, and ovarian tumor models [2]. DNA alkylation; intercalation [3] [4]. C-glycosylated angucycline core; unique sugar pattern at C5 and C10 positions [1].
Altromycin B Pluramycin-type Angucycline [3] Antitumor antibiotic [4]. Covalent modification of guanine (N7) via epoxide alkylation; sequence preference for 5'-AG* sites [3] [4]. Contains an epoxide side chain and C-glycosylated sugars [3].
Kidamycin Pluramycin-type Angucycline [3] [1] Cytotoxicity against leukemia L-1210 and Ehrlich ascites tumors [3]. DNA intercalation and alkylation [1]. C-glycosylated angucycline with sugars at C8 and C10; 2-butenyl residue at C2 [1].

Mechanism of Action and Experimental Evidence

The antitumor activity of pluramycin antibiotics, including altromycins, is primarily attributed to their interaction with DNA.

  • DNA Alkylation and Intercalation: These compounds are characterized as DNA intercalators with the added ability to alkylate DNA [4]. Altromycin B, for instance, covalently modifies the N7 position of guanine bases via its epoxide side chain [3]. This alkylation disrupts DNA integrity and function, leading to cell death.
  • Sequence Selectivity: Mapping of altromycin B-DNA adducts has shown that the alkylation is not random. The most highly reactive sites for altromycin B are at the N7 of guanine within a 5'-AG sequence (where G* is the alkylated base), a pattern consistent in both genomic and plasmid DNA [4].
  • Experimental Protocol for DNA Adduct Mapping: The key experiment to identify the precise alkylation sites of altromycin B in genomic DNA was performed using ligation-mediated PCR [4]. The general workflow is as follows:
    • Treatment: Genomic DNA is treated with altromycin B to form adducts.
    • Cleavage: DNA adducts are converted into strand breaks using hot piperidine treatment.
    • Ligation & Amplification: Fragments with ligatable breaks are amplified via a single-sided, ligation-mediated PCR.
    • Analysis: The resulting fragments are analyzed to map the alkylation sites at nucleotide resolution [4].

Pathway and Structural Relationships

The following diagram illustrates the shared mechanism of action and structural classification of these compounds.

G PluramycinFamily Pluramycin Antibiotics (Angucycline Class) Altromycins Altromycins (e.g., Altromycin B, H) PluramycinFamily->Altromycins Structural Subgroups Kidamycin Kidamycin PluramycinFamily->Kidamycin Structural Subgroups DNAInteraction Core Mechanism: DNA Intercalation and Alkylation Altromycins->DNAInteraction e.g., Alkylates N7 of Guanine in 5'-AG sequences Kidamycin->DNAInteraction BiologicalEffect Biological Outcome: Inhibition of RNA/DNA Synthesis Cytotoxic/Antitumor Activity DNAInteraction->BiologicalEffect

References

Altromycin H spectroscopic profile versus Altromycin B

Author: Smolecule Technical Support Team. Date: February 2026

Spectroscopic and Chemical Profile

The table below summarizes the key experimental data available for Altromycin H and Altromycin B from the search results.

Feature This compound Altromycin B
Primary Spectroscopic Characterization Extensive data from UV-Vis, Circular Dichroism (CD), and EPR spectroscopy [1] [2]. Limited data in search results; primary structure determined via NMR and Mass Spectrometry [3].
pKa Values pK₁ (C(5) phenolic OH) = 6.7; pK₂ (C(11) phenolic OH) = 11.8 (at 25°C) [1]. Information not available in search results.
Key UV-Vis/CD Band Assignments Proposed complete assignment of electronic absorption and circular dichroism bands [1]. Information not available in search results.
Interaction with Cu(II) Ions Yes, forms pH-dependent complexes [1]. Information not available in search results.
Cu(II) Complex Formation Constant (Kf) ( 4.00 \pm 0.9 \times 10^{11} \text{M}^{-2} ) (for [Cu(AltroH)₂] at 4 < pH < 8) [1]. Information not available in search results.
DNA Binding Mode Information not available in search results. Covalent binding after intercalation, forming a specific adduct with the N7 of guanine [3].

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these studies, here is a summary of the key methodologies.

  • Spectroscopic Analysis of this compound (from [1])

    • Techniques Used: Electronic absorption (UV-Vis), Circular Dichroism (CD), and Electron Paramagnetic Resonance (EPR) spectroscopy.
    • pKa Determination: The pKa values for the phenolic groups were estimated by monitoring changes in the UV-Vis and CD spectra of this compound across a pH range at a constant temperature of 25°C.
    • Copper(II) Interaction Study: The interaction was investigated by adding Cu(II) ions to this compound solutions and analyzing the mixtures with UV-Vis, CD, and EPR across different pH conditions (pH < 4; 4 < pH < 8; alkaline solutions). The formation constant was calculated from this data.
  • DNA Adduct Structure Determination for Altromycin B (from [3])

    • Techniques Used: Gel electrophoresis, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry.
    • Reactive Base Identification: High-resolution gel electrophoresis was used after reacting Altromycin B with DNA to identify guanine as the target base.
    • Binding Site Elucidation (N7-guanine): Experiments substituted guanine with N7-deazaguanine in a strand breakage assay. The absence of cleavage with the analog implicated the N7 position.
    • Adduct Isolation and Characterization: Calf thymus DNA was alkylated with Altromycin B and then subjected to thermal depurination to release the altromycin B-guanine adduct. This adduct was isolated and its structure confirmed using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

DNA Binding Mechanism of Altromycin B

The search results provide a proposed mechanism for how Altromycin B, as a representative of the pluramycin antibiotic family, interacts with and damages DNA. The process is visualized below.

G Node1 1. Initial IntercalationAltromycin B intercalatesinto the DNA helix. Node2 2. Threading OrientationPositions epoxide groupin DNA major groove. Node1->Node2 Threading Mechanism Node3 3. Covalent BondingN7 of guanine attacksthe epoxide carbon. Node2->Node3 Nucleophilic Attack Node4 4. Adduct FormationEpoxide ring opens,forming stable adduct. Node3->Node4 Acid-Catalyzed Ring Opening Node5 Biological ConsequenceDNA adduct disruptsnormal function. Node4->Node5

This diagram illustrates the key steps of the DNA binding mechanism for Altromycin B [3]:

  • The molecule first intercalates into DNA, threading its disaccharide side chain into the minor groove.
  • This unique orientation positions its reactive epoxide group in the major groove, near the N7 atom of a guanine base.
  • The N7 atom of guanine acts as a nucleophile, performing a nucleophilic attack on the epoxide carbon.
  • This leads to covalent bond formation and acid-catalyzed opening of the epoxide ring, creating a stable altromycin B-N7-guanine DNA adduct that is critical to its antitumor activity.

Research Recommendations

To proceed with a comprehensive comparison, I suggest you:

  • Consult Specialized Databases: Direct searches on platforms like SciFinder or Reaxys can be more effective for finding detailed physicochemical data on specific compounds.
  • Focus on a Broader Class: The pluramycin family includes several members (e.g., hedamycin, kidamycin). Exploring literature on these related antibiotics may provide useful analogies for this compound's DNA interaction mode.
  • Key Search Terms: Use terms such as "this compound DNA binding mode," "pluramycin spectroscopy," or "Altromycin B pKa" for more targeted results.

References

Mechanism of Action and Sequence Selectivity of Pluramycin Antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Altromycin B and H both belong to the pluramycin family of antitumor antibiotics. The table below summarizes the key characteristics of Altromycin B's DNA interaction, which can serve as a reference for understanding this drug class [1].

Feature Description
Drug Family Pluramycin antibiotics (Type II polyketides) [1]
Primary Mode of DNA Binding Dual-action: Intercalation and Covalent Alkylation [1]
Intercalation Component The anthraquinone ring system intercalates into DNA, stabilizing the drug-DNA complex [1]
Covalent Warhead A highly reactive epoxide moiety [1]
Alkylation Site N7 position of guanine (G) bases [1] [2]
Sequence Selectivity Preferentially alkylates guanine within a 5'-AG* sequence context [2]

Experimental Protocols for Mapping Alkylation Sites

The following experimental methodologies have been successfully used to characterize the alkylation pattern of Altromycin B at nucleotide resolution.

Ligation-Mediated PCR (LMPCR)

This protocol is used to map DNA alkylation sites across the entire genome [2].

  • Treatment of Genomic DNA: Incubate purified high-molecular-weight genomic DNA (e.g., from human cell lines) with the alkylating agent (Altromycin B/H).
  • Conversion of Adducts to Strand Breaks: Treat the alkylated DNA with hot piperidine. This treatment cleaves the DNA backbone at the positions of guanine N7-alkylation.
  • Ligation of a Linker:
    • The generated DNA fragments contain a ligatable, double-stranded break at one end.
    • A known, specific double-stranded oligonucleotide linker is ligated to this end.
  • PCR Amplification:
    • Use a gene-specific primer and a primer complementary to the linker to amplify the fragments of interest.
    • This "single-sided" PCR allows for the amplification of unknown DNA sequences adjacent to a known sequence (the linker).
  • Detection and Mapping: The amplified products are separated on a sequencing gel, allowing for the visualization of alkylation sites at single-nucleotide resolution for a specific gene region (e.g., exon 9 of the p53 gene).
Mapping in Naked Plasmid DNA

To confirm that sequence selectivity is an intrinsic property of the drug and not influenced by chromatin structure, a complementary experiment can be performed [2].

  • A defined, radiolabeled DNA fragment (often from a plasmid) is treated with the alkylating agent.
  • The treated DNA is subjected to the same hot piperidine cleavage and gel electrophoresis steps.
  • The resulting cleavage pattern is visualized and quantified, confirming the preferred sequence context (5'-AG*) for alkylation.

The workflow below visualizes the key steps of the LMPCR method.

G Start Genomic DNA + Drug A Alkylation Reaction (Drug binds to DNA) Start->A B Hot Piperidine Treatment (Cleaves at alkylated guanines) A->B C Linker Ligation B->C D Ligation-Mediated PCR Amplification C->D E Gel Electrophoresis & Analysis D->E

Comparative Context with Other DNA-Alkylating Agents

Altromycin is part of a broader class of potent antitumor natural products that cause cell death by covalently modifying DNA. The table below compares it with other major classes of DNA-alkylating agents [1].

Agent Class Example Compounds Reactive Warhead DNA Alkylation Site Key Features
Pluramycins Altromycin B, Hedamycin Epoxide N7 of Guanine Dual-action: intercalation + alkylation [1]
Spirocyclopropanes Yatakemycin, CC-1065, Duocarmycin Cyclopropane N3 of Adenine Extreme potency; binds in AT-rich minor groove [1]
Trioxacarcins Trioxacarcin A (TXN A) Spiro-epoxide N7 of Guanine Similar to pluramycins; causes base flipping [1]

Suggestions for Further Research

The lack of specific data on Altromycin H presents an opportunity for your research. You could:

  • Consult Specialized Databases: Search chemical and pharmacological databases (e.g., PubChem, ChEMBL) using the specific compound identifier "this compound" for any deposited bioactivity data.
  • Focus on Structural Analogs: Since this compound is a structural analog of Altromycin B, its behavior is likely similar. You could hypothesize that it shares the same 5'-AG* preference, which could be the basis for a new research project.
  • Review Broader Literature: A more extensive literature search focusing on reviews about the pluramycin family may uncover dedicated sections or comparative studies that include this compound.

References

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Altromycin H

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Last modified: 02-18-2024

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